Elsibucol
Description
AGI-1096 is a novel oral antioxidant and selective anti-inflammatory agent that is being developed to address the accelerated inflammation of grafted blood vessels, known as transplant arteritis, common in chronic organ transplant rejection.
structure in first source
Properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUPQNXMNMQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176005 | |
| Record name | Elsibucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216167-95-2 | |
| Record name | Elsibucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsibucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELSIBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elsibucol's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
The following tables summarize the key experimental findings related to elsibucol's mechanism of action.
Table 1: In Vitro Effects of this compound and its Parent Compound, Probucol
| Biological Effect | Model System | Treatment | Observed Effect | Reference Compound | Reference Effect |
| VCAM-1 Protein Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Probucol (50 µM) for 48h, stimulated with TNF-α or IL-1β | ~45% reduction in surface protein expression | - | - |
| VCAM-1 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Probucol (50 µM) for 48h, stimulated with TNF-α or IL-1β | ~40% reduction | - | - |
| Leukocyte Adhesion | Cytokine-stimulated HUVEC and peripheral blood mononuclear leukocytes (PBMC) | Probucol | ~40% reduction | - | - |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | In vitro cell culture | This compound | Reduction in proliferation without affecting cell viability | - | - |
Table 2: In Vivo Effects of this compound
| Biological Effect | Animal Model | Treatment | Observed Effect |
| Neointimal Hyperplasia | Hypercholesterolemic rabbits with arterial injury | 0.5% or 1% this compound in diet | Significant 46% reduction |
| Cellular Proliferation (PCNA immunostaining) | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |
| Oxidative Stress (nitrotyrosine immunostaining) | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |
| VCAM-1 Expression | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |
| Macrophage Infiltration | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |
| Blood Lipid Levels | Hypercholesterolemic rabbits | This compound treatment | Significant decrease in total cholesterol, LDLc, and triglyceride levels |
Core Mechanism of Action: Inhibition of VCAM-1 Expression via NF-κB Pathway
The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of VCAM-1 on the surface of endothelial cells.[1] VCAM-1 is a key adhesion molecule that facilitates the recruitment and attachment of leukocytes, such as monocytes, to the blood vessel wall, a critical step in the initiation and progression of atherosclerosis and other inflammatory conditions.
The expression of VCAM-1 is predominantly regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific promoter regions of target genes, including the VCAM-1 gene, to initiate their transcription.
While direct evidence for this compound's interaction with specific components of the NF-κB pathway is still emerging, the significant reduction in VCAM-1 expression strongly suggests an inhibitory effect on this signaling cascade. The proposed mechanism is that this compound, owing to its antioxidant properties, may quench the reactive oxygen species (ROS) that act as secondary messengers in the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
Signaling Pathway Diagram
References
Elsibucol (AGI-1096): A Technical Guide to a Multifaceted VCAM-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsibucol (AGI-1096) is a novel, metabolically stable derivative of probucol, engineered to retain the antioxidant properties of its parent compound while mitigating certain adverse effects. Possessing a unique combination of antioxidant, anti-inflammatory, and antiproliferative activities, this compound has been investigated primarily for its potential in preventing atherosclerosis and chronic organ transplant rejection. Its core mechanism of action revolves around the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in inflammatory processes. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and a summary of key preclinical findings. The information is presented with structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development efforts in this area.
Introduction
This compound (AGI-1096) is a small molecule that emerged from the optimization of probucol, a lipid-lowering agent with known antioxidant properties. The development of this compound was driven by the need to create a compound with a more favorable safety profile, specifically avoiding the reduction in high-density lipoprotein cholesterol (HDLc) and the prolongation of the QTc interval associated with probucol. This compound has demonstrated a multimodal mechanism of action, positioning it as a candidate for treating chronic inflammatory diseases. Its development, however, appears to have been discontinued, though the preclinical data generated remains a valuable resource for researchers in cardiovascular and inflammatory diseases.
Chemical and Physical Properties
This compound is a phenolic antioxidant. Its chemical structure is designed for metabolic stability.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | AGI-1096 |
| Molecular Formula | C35H54O4S2 |
| Molecular Weight | 602.93 g/mol |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[1] VCAM-1 is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. It plays a critical role in the recruitment of leukocytes to sites of inflammation, a key event in the pathogenesis of atherosclerosis and transplant rejection.
Inhibition of VCAM-1 Expression
Downstream Signaling Pathways
The expression of VCAM-1 is regulated by a complex signaling cascade initiated by inflammatory stimuli. This compound's inhibitory action likely interferes with this pathway. The binding of inflammatory cytokines like TNF-α to their receptors on endothelial cells activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB, which in turn promotes the transcription of the VCAM-1 gene.
Antioxidant and Anti-inflammatory Effects
Beyond VCAM-1 inhibition, this compound exhibits potent antioxidant properties, which contribute to its anti-inflammatory effects. It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction and inflammation in the vasculature. Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells.
Preclinical Studies
This compound has been evaluated in several preclinical models of atherosclerosis and transplant rejection, demonstrating significant efficacy.
In Vitro Studies
| Parameter | Cell Type | Treatment | Result | Reference |
| VCAM-1 Expression | Endothelial Cells | This compound | Inhibition of inducible expression | [1] |
| E-selectin Expression | Endothelial Cells | This compound | Inhibition of inducible expression | |
| MCP-1 Expression | Endothelial Cells | This compound | Inhibition of inducible expression | |
| TNF-α Secretion | LPS-stimulated PBMCs | This compound | Inhibition of secretion | |
| IL-1β Secretion | LPS-stimulated PBMCs | This compound | Inhibition of secretion | |
| Smooth Muscle Cell Proliferation | Aortic Smooth Muscle Cells | This compound | Inhibition of serum-stimulated proliferation |
In Vivo Studies
Atherosclerosis Model
In a study utilizing hypercholesterolemic rabbits with arterial injury, this compound demonstrated a significant reduction in the development of atherosclerosis.
| Parameter | Animal Model | Treatment | Result | Reference |
| Neointimal Hyperplasia | Hypercholesterolemic rabbits with iliac artery angioplasty | 0.5% and 1% this compound in diet | Significant reduction in neointimal formation | |
| Total Cholesterol | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |
| LDLc | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |
| Triglycerides | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |
| Oxidative Stress | Hypercholesterolemic rabbits with arterial injury | This compound treatment | Reduction in nitrotyrosine staining | |
| Macrophage Infiltration | Hypercholesterolemic rabbits with arterial injury | This compound treatment | Reduction in macrophage infiltration in injured arteries |
Transplant Arteriosclerosis Model
In a rodent model of aortic transplantation, AGI-1096 was effective in preventing chronic allograft arteriosclerosis.
| Parameter | Animal Model | Treatment | Result | Reference |
| Neointimal Hyperplasia | Rat aortic allograft model | AGI-1096 | Dose-dependent reduction | |
| Lumenal Narrowing | Rat aortic allograft model | AGI-1096 | Dose-dependent reduction |
Experimental Protocols
In Vivo Atherosclerosis Study (Rabbit Model)
-
Animals: New Zealand White rabbits.
-
Diet: High-cholesterol diet (0.5% cholesterol) for 3 weeks prior to injury and throughout the study.
-
Treatment Groups:
-
Control (high-cholesterol diet)
-
0.5% this compound supplemented in the diet
-
1% this compound supplemented in the diet
-
1% Probucol supplemented in the diet
-
-
Procedure: Balloon angioplasty of the iliac artery was performed after 3 weeks of the specialized diet.
-
Analysis: After a specified period, animals were euthanized, and the iliac arteries were harvested for histological and immunohistochemical analysis (e.g., PCNA for proliferation, nitrotyrosine for oxidative stress, and macrophage-specific markers). Blood samples were collected for lipid profile analysis.
References
Elsibucol: An In-Depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsibucol, a metabolically stable derivative of the lipid-lowering agent probucol, is an emerging therapeutic candidate with potent antioxidant, anti-inflammatory, and anti-proliferative properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Drawing on data from its parent compound, probucol, this document aims to equip researchers and drug development professionals with a detailed understanding of this compound's potential in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions. Phenolic compounds have long been recognized for their antioxidant capabilities, and this compound, as a novel phenolic antioxidant, represents a promising therapeutic avenue.[1] Its structural similarity to probucol, a well-characterized antioxidant, suggests a comparable, if not enhanced, capacity to counteract oxidative damage.[2][3] This guide synthesizes the current understanding of this compound's antioxidant profile, providing a foundational resource for its further investigation and clinical development.
Quantitative Antioxidant Profile
Table 1: In Vitro Antioxidant Activity of Probucol (as a proxy for this compound)
| Assay Type | Species | IC50/EC50 Value | Reference Compound | Reference |
| Superoxide Radical Scavenging | In vitro | Data suggests potent activity | Not specified | [5] |
| LDL Oxidation Inhibition | Human | 0.1-10 µM (effective concentration) | Not specified | [6] |
Note: The data presented for probucol is intended to be indicative of the potential antioxidant capacity of this compound. Further direct experimental validation on this compound is warranted.
Mechanism of Action: Targeting Redox-Sensitive Signaling
This compound's antioxidant and anti-inflammatory effects are intrinsically linked to its ability to modulate redox-sensitive signaling pathways. A key target is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a critical step in the inflammatory cascade that leads to atherosclerosis.[7]
The expression of VCAM-1 on endothelial cells is induced by pro-inflammatory cytokines and involves the generation of ROS by enzymes such as NADPH oxidase.[8][9] These ROS act as second messengers, activating transcription factors like NF-κB, which in turn drive the expression of VCAM-1.[9] By scavenging these ROS, this compound is believed to interrupt this signaling cascade, thereby downregulating VCAM-1 expression and reducing the recruitment of inflammatory cells to the vascular wall.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which this compound interferes with the redox-sensitive signaling pathway leading to VCAM-1 expression.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the antioxidant properties of this compound.
In Vivo Assessment of Oxidative Stress: Nitrotyrosine Immunostaining
Nitrotyrosine is a stable marker of peroxynitrite-mediated oxidative damage. Its detection in tissues provides evidence of in vivo oxidative stress.
Protocol:
-
Tissue Preparation: Arterial tissue sections (5 µm) are deparaffinized and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating.
-
Blocking: Non-specific binding sites are blocked by incubating the sections with a blocking solution (e.g., normal horse serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against nitrotyrosine (e.g., rabbit polyclonal anti-nitrotyrosine) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied for 1 hour at room temperature.
-
Signal Amplification: An avidin-biotin-peroxidase complex (ABC reagent) is applied for 30 minutes.
-
Visualization: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of nitrotyrosine formation.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The extent of nitrotyrosine staining is quantified using image analysis software.
Experimental Workflow Diagram: Nitrotyrosine Immunostaining
In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound and a reference antioxidant (e.g., ascorbic acid) are made.
-
Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound) and the reference compound. A control well contains only DPPH and the solvent.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The concentration of the compound required to inhibit 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the concentration of the compound.
Conclusion
This compound demonstrates significant promise as a therapeutic agent with potent antioxidant properties. Its mechanism of action, inferred from its structural relationship to probucol, appears to involve the direct scavenging of reactive oxygen species and the consequent inhibition of pro-inflammatory, redox-sensitive signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative characterization of this compound's antioxidant efficacy. Further research, particularly focused on generating specific quantitative data for this compound, will be crucial for its progression through the drug development pipeline and its potential application in treating a range of oxidative stress-driven diseases.
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. Where are we with probucol: a new life for an old drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Probucol as an antioxidant and antiatherogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probucol, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular cell adhesion molecule-1 expression and signaling during disease: regulation by reactive oxygen species and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VCAM-1 Signals Activate Endothelial Cell Protein Kinase Cα via Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Elsibucol: A Deep Dive into its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsibucol, a metabolically stable derivative of the lipid-lowering agent probucol, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory conditions, particularly atherosclerosis. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of this compound, detailing its impact on key cellular and molecular processes involved in inflammation. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the implicated signaling pathways and experimental workflows.
Core Anti-inflammatory Effects of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by attenuating vascular inflammation and the associated cellular events. Key demonstrated effects include the reduction of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, inhibition of macrophage infiltration into inflamed tissues, and suppression of vascular smooth muscle cell (VSMC) proliferation. These actions collectively contribute to the amelioration of inflammatory processes, particularly within the vasculature.
Quantitative Data on Anti-inflammatory Efficacy
While specific IC50 values for this compound's anti-inflammatory effects are not extensively reported in publicly available literature, preclinical studies in hypercholesterolemic rabbits have provided significant quantitative evidence of its efficacy.
| Parameter | Treatment Group | Result | Significance | Reference |
| Neointimal Hyperplasia | 1% this compound Diet | 46% reduction | p < 0.05 | [1] |
| VCAM-1 Expression in Injured Arteries | This compound Treatment | Significant reduction | - | [1] |
| Macrophage Infiltration in Injured Arteries | This compound Treatment | Significant reduction | - | [1] |
| Vascular Smooth Muscle Cell Proliferation | This compound (in vitro) | Reduction without affecting viability | - | [1] |
Implicated Signaling Pathways
The anti-inflammatory actions of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. As a derivative of probucol, which is known to inhibit the NF-κB pathway, it is highly probable that this compound shares this mechanism.[2] The NF-κB signaling cascade is a central regulator of inflammatory gene expression, including VCAM-1.
Another potential, though less directly substantiated, mechanism is the inhibition of soluble epoxide hydrolase (sEH). sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH would therefore increase the levels of EETs, leading to a reduction in inflammation.
Visualizing the NF-κB Signaling Pathway
Caption: Probable inhibition of the NF-κB signaling pathway by this compound.
Visualizing the Soluble Epoxide Hydrolase (sEH) Pathway
Caption: Potential modulation of the sEH pathway by this compound.
Detailed Experimental Protocols
The following sections describe the general methodologies for the key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vivo Model of Atherosclerosis
This protocol is based on the study by Dussault et al. (2014) which investigated the effects of this compound in a rabbit model of atherosclerosis.[1]
-
Animal Model: New Zealand White rabbits.
-
Diet: High-cholesterol diet (e.g., 0.5% cholesterol) supplemented with or without this compound (e.g., 0.5% or 1%) or probucol (e.g., 1%) as a comparator.
-
Arterial Injury: After a period of dietary intervention (e.g., 3 weeks), an angioplasty of a major artery (e.g., iliac artery) is performed to induce neointimal hyperplasia.
-
Treatment Duration: The specialized diet is continued for a set period post-injury (e.g., 4 weeks).
-
Outcome Measures:
-
Lipid Profile: Blood samples are collected to measure total cholesterol, LDLc, and triglyceride levels.
-
Neointimal Hyperplasia: Arterial sections are stained (e.g., with Verhoeff-van Gieson) and morphometrically analyzed to quantify the intima-to-media ratio.
-
Cellular Proliferation: Immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA) in arterial sections.
-
Oxidative Stress: Immunohistochemical staining for nitrotyrosine in arterial sections.
-
VCAM-1 Expression: Immunohistochemical staining for VCAM-1 in arterial sections.
-
Macrophage Infiltration: Immunohistochemical staining for a macrophage-specific marker (e.g., RAM-11) in arterial sections.
-
Caption: Experimental workflow for the in vivo atherosclerosis model.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol outlines a general method to assess the direct effect of this compound on VSMC proliferation.
-
Cell Culture: Primary vascular smooth muscle cells are isolated from a suitable source (e.g., rat aorta) and cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are serum-starved to synchronize the cell cycle. Subsequently, cells are treated with a mitogen (e.g., PDGF) in the presence or absence of varying concentrations of this compound.
-
Proliferation Assessment (choose one or more):
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Detects DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Viability Assessment: A complementary assay, such as Trypan Blue exclusion, should be performed to ensure that any observed decrease in proliferation is not due to cytotoxicity.
Caption: Workflow for the in vitro VSMC proliferation assay.
Conclusion
This compound demonstrates potent anti-inflammatory effects, primarily through the inhibition of key events in vascular inflammation, including VCAM-1 expression, macrophage infiltration, and VSMC proliferation. While the precise molecular targets and signaling pathways are still under full investigation, evidence points towards the modulation of the NF-κB pathway as a likely mechanism of action. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 values for its various anti-inflammatory effects and a more in-depth exploration of its impact on other inflammatory signaling cascades. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of inflammatory diseases, particularly atherosclerosis.
References
Elsibucol and its Role in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsibucol, a metabolically stable derivative of probucol, has emerged as a promising therapeutic agent in the management of atherosclerosis. Possessing potent antioxidant, anti-inflammatory, and antiproliferative properties, this compound addresses multiple facets of atherosclerotic plaque development. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a summary of key preclinical findings, and detailed experimental protocols relevant to its study in the context of atherosclerosis.
Mechanism of Action
This compound's therapeutic effects in atherosclerosis are multifaceted, primarily revolving around its ability to mitigate oxidative stress and inflammation within the arterial wall. As a derivative of probucol, its mechanism is thought to be similar, involving the inhibition of low-density lipoprotein (LDL) oxidation, a critical initiating step in atherogenesis.[1][2] Oxidized LDL (ox-LDL) is a key driver of endothelial dysfunction, foam cell formation, and the inflammatory cascade.
Furthermore, preclinical evidence suggests that this compound modulates inflammatory signaling pathways. A key study has shown that this compound treatment is associated with a reduction in Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is a crucial adhesion molecule that facilitates the recruitment and infiltration of macrophages into the subendothelial space, a pivotal event in plaque formation. The expression of VCAM-1 is primarily regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects, at least in part, by downregulating the NF-κB pathway, leading to decreased VCAM-1 expression and subsequent reduction in macrophage infiltration.
Quantitative Data from Preclinical Studies
A pivotal preclinical study investigated the effects of this compound in a hypercholesterolemic rabbit model of atherosclerosis following arterial injury. The key quantitative findings from this study are summarized in the table below.
| Parameter | Control Group | 0.5% this compound Group | 1% this compound Group | 1% Probucol Group | Key Finding |
| Neointimal Hyperplasia | - | - | - | - | A significant 46% reduction with this compound treatment.[5] |
| Blood Total Cholesterol | Elevated | Significantly Decreased | Significantly Decreased | Decreased | This compound demonstrated a more pronounced effect than probucol.[5] |
| LDLc | Elevated | Significantly Decreased | Significantly Decreased | Decreased | This compound showed a significant reduction.[5] |
| Triglycerides | Elevated | Significantly Decreased | Significantly Decreased | Not specified | This compound treatment led to a significant decrease.[5] |
| Cellular Proliferation (PCNA) | High | Significantly Reduced | Significantly Reduced | Not specified | This compound reduced vascular smooth muscle cell proliferation.[5] |
| Oxidative Stress (Nitrotyrosine) | High | Significantly Reduced | Significantly Reduced | Not specified | This compound treatment was associated with a reduction in oxidative stress.[5] |
| VCAM-1 Expression | High | Significantly Reduced | Significantly Reduced | Not specified | This compound reduced the expression of this key inflammatory adhesion molecule.[5] |
| Macrophage Infiltration | High | Significantly Reduced | Significantly Reduced | Not specified | A decrease in macrophage presence in injured arteries was observed.[5] |
| Endothelial Healing | - | Not Affected | Not Affected | Not specified | This compound did not impede the healing of the endothelium.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Model of Atherosclerosis
-
Animal Species: New Zealand White rabbits are a commonly used model for atherosclerosis research due to their sensitivity to cholesterol-rich diets and the development of atherosclerotic lesions that are morphologically similar to those in humans.[6][7]
-
Diet: To induce hypercholesterolemia, rabbits are fed a high-cholesterol diet. A typical diet consists of standard rabbit chow supplemented with a percentage of cholesterol (e.g., 0.3-1%) and often includes a fat source like coconut oil to enhance absorption.[8]
-
Arterial Injury: To accelerate and localize plaque formation, a mechanical injury is often induced in a specific artery, such as the iliac or carotid artery. This is commonly performed using a balloon catheter inserted via a femoral artery access point. The balloon is inflated to denude the endothelium, triggering an inflammatory and proliferative response that, in the presence of hypercholesterolemia, leads to rapid lesion development.[9]
-
Drug Administration: this compound or a control substance is typically mixed into the high-cholesterol diet at specified concentrations (e.g., 0.5% or 1% by weight).[5] The treatment period usually lasts for several weeks to months.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Culture: Primary vascular smooth muscle cells are isolated from the aortas of rabbits or other suitable animal models and cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Proliferation Assay:
-
VSMCs are seeded in 96-well plates and allowed to adhere.
-
The cells are then serum-starved for 24-48 hours to synchronize their cell cycles.
-
Following synchronization, the cells are treated with a mitogen (e.g., platelet-derived growth factor) in the presence or absence of varying concentrations of this compound.
-
Cell proliferation can be quantified using several methods, such as:
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Immunohistochemistry for In Vivo Analysis
-
Tissue Preparation:
-
At the end of the in vivo study period, the animals are euthanized, and the injured and uninjured arterial segments are harvested.
-
The arteries are perfusion-fixed with a suitable fixative, such as 4% paraformaldehyde.
-
The fixed tissues are then embedded in paraffin or a cryo-embedding medium (e.g., OCT compound).
-
Cross-sections of the arteries (typically 5-10 µm thick) are cut using a microtome or cryostat and mounted on microscope slides.
-
-
Immunostaining Protocol:
-
Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed by heating the slides in a citrate buffer.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated overnight at 4°C with primary antibodies specific for the proteins of interest, such as:
-
PCNA (Proliferating Cell Nuclear Antigen): To assess cell proliferation.
-
Nitrotyrosine: As a marker of oxidative stress.
-
VCAM-1: To evaluate inflammatory activation of the endothelium.
-
A macrophage-specific marker (e.g., RAM-11 for rabbits): To quantify macrophage infiltration.
-
-
Secondary Antibody Incubation: The sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with a nuclear stain like hematoxylin to visualize the tissue morphology.
-
Microscopy and Analysis: The stained sections are imaged using a light microscope, and the stained areas are quantified using image analysis software.
-
Endothelial Healing Assessment
-
Evans Blue Staining: This in vivo staining method is used to assess the integrity of the endothelial barrier.
-
At a specified time point after arterial injury, Evans blue dye is injected intravenously into the animal.
-
The dye binds to albumin in the bloodstream and will only extravasate into the arterial wall in areas where the endothelium is damaged and permeable.
-
After a circulation period, the animal is euthanized, and the aorta is excised and opened longitudinally.
-
Areas with intact endothelium will appear white, while areas of endothelial damage will be stained blue.
-
The blue-stained area can be quantified to assess the extent of endothelial denudation and the progress of re-endothelialization.[5]
-
Visualizations
Signaling Pathway of this compound in Atherosclerosis
References
- 1. JCI - Probucol inhibits oxidative modification of low density lipoprotein. [jci.org]
- 2. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viscolin reduces VCAM-1 expression in TNF-α-treated endothelial cells via the JNK/NF-κB and ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effects of anti-inflammatory on activation of nuclear factor-kappaB and expression of cell adhesion molecules in patients with ulcerative colitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury [jove.com]
Elsibucol and its Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsibucol, a metabolically stable derivative of probucol, is an emerging therapeutic agent with significant antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound is proposed to mitigate oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental evidence for this compound's mechanism is still developing, this document synthesizes the available data on this compound and its parent compound, probucol, to present a comprehensive overview for research and development purposes. This guide includes a summary of quantitative data, detailed experimental protocols for investigating its antioxidant effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Oxidative Stress and the Nrf2 Pathway
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicating oxidative stress in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions.
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.[2][4]
This compound's Antioxidant Activity: An Inferred Mechanism via Nrf2 Activation
While studies directly investigating this compound's impact on the Nrf2 pathway are limited, extensive research on its parent compound, probucol, provides a strong basis for its proposed mechanism of action. Probucol has been demonstrated to activate the Nrf2/ARE signaling pathway, leading to the upregulation of downstream antioxidant enzymes and a subsequent reduction in oxidative stress and inflammation.[2][4][5] A study on succinobucol, another probucol derivative, also suggests that its protective effects against mitochondrial dysfunction-derived oxidative stress may be mediated through the Nrf2/ARE pathway. Given that this compound is a metabolically stable derivative of probucol, it is highly probable that it shares this fundamental antioxidant mechanism.
In a study involving hypercholesterolemic rabbits with arterial injury, treatment with this compound was associated with a significant reduction in oxidative stress, as evidenced by decreased nitrotyrosine immunostaining in injured arteries.[1] This finding, coupled with the known Nrf2-activating properties of probucol, strongly supports the hypothesis that this compound exerts its antioxidant effects through the modulation of the Nrf2 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and probucol, highlighting their effects on markers of oxidative stress and Nrf2 pathway activation.
Table 1: Effect of this compound on Oxidative Stress Marker
| Compound | Model System | Marker Assessed | Outcome | Reference |
| This compound | Hypercholesterolemic rabbits | Nitrotyrosine immunostaining | Significant reduction in injured arteries | [1] |
Table 2: Effects of Probucol on Nrf2 Pathway Activation (Inferred Relevance for this compound)
| Compound | Model System | Marker Assessed | Outcome | Reference |
| Probucol | Rats with Spinal Cord Injury | Nrf2, HO-1, NQO1 protein levels (Western Blot) | Significantly increased levels compared to vehicle group. | [2][4] |
| Probucol | Rats with Spinal Cord Injury | Nrf2 immunofluorescence | Evidently increased staining intensity in the probucol group. | [2] |
| Probucol | High Glucose-treated Human Müller Cells | Nrf2, p62, GCLC expression (qPCR & Western Blot) | Activated the Nrf2/p62 pathway and upregulated GCLC expression. | [6] |
| Probucol | LPS-induced Astrocytes | Nrf2, HO-1, NQO1 protein levels (Western Blot) | Activated the Nrf2/ARE signaling pathway. | [2] |
Signaling Pathways and Experimental Workflows
The Nrf2-Keap1 Signaling Pathway Modulated by this compound
The following diagram illustrates the proposed mechanism of action for this compound in activating the Nrf2 antioxidant response pathway.
Experimental Workflow for Assessing this compound's Antioxidant Effects
This diagram outlines a typical experimental workflow to investigate the antioxidant properties of this compound in a cell-based model.
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Elsibucol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsibucol, a metabolically stable derivative of probucol, is a multifunctional agent with significant antioxidant, anti-inflammatory, and antiproliferative properties. This document provides a comprehensive overview of the known cellular targets of this compound, focusing on its mechanism of action in the context of atherosclerosis and related inflammatory conditions. Quantitative data from available literature is summarized, detailed experimental methodologies are provided, and key signaling pathways and experimental workflows are visualized to offer a thorough understanding of this compound's therapeutic potential.
Primary Cellular Target: Vascular Cell Adhesion Molecule-1 (VCAM-1)
The principal cellular target of this compound is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is a key adhesion molecule expressed on the surface of endothelial cells in response to pro-inflammatory cytokines. It plays a critical role in the recruitment and adhesion of leukocytes to the vascular endothelium, a crucial step in the initiation and progression of atherosclerosis.
Quantitative Data on VCAM-1 Inhibition
| Compound | Target | Assay | IC50 | Reference |
| AGI-1067 (this compound analog) | VCAM-1 Expression | Cellular Assay | 6 µM | [1] |
Pleiotropic Cellular Effects
Beyond its primary effect on VCAM-1, this compound exerts several other significant cellular effects that contribute to its anti-atherosclerotic profile.
Reduction of Oxidative Stress
This compound demonstrates potent antioxidant properties, leading to a reduction in oxidative stress within the vasculature. This is evidenced by a decrease in nitrotyrosine staining in injured arteries of animal models treated with this compound. Nitrotyrosine is a marker of peroxynitrite-mediated damage, a key component of oxidative stress.
Inhibition of Vascular Smooth Muscle Cell Proliferation
This compound inhibits the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the development of neointimal hyperplasia following arterial injury. This antiproliferative effect is observed through reduced staining for Proliferating Cell Nuclear Antigen (PCNA), a marker for cellular proliferation.
Summary of Pleiotropic Effects
| Cellular Effect | Marker/Assay | Outcome |
| Reduction of Oxidative Stress | Nitrotyrosine Immunostaining | Decreased levels in treated tissues |
| Inhibition of VSMC Proliferation | PCNA Immunostaining | Reduced number of proliferating cells |
Signaling Pathway: Inhibition of NF-κB Mediated VCAM-1 Expression
The primary mechanism by which this compound is thought to inhibit VCAM-1 expression is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammatory responses and its activation is a key step in the induction of VCAM-1 by cytokines like TNF-α.
Caption: Proposed mechanism of this compound's inhibition of NF-κB mediated VCAM-1 expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular targets of this compound.
VCAM-1 Expression Analysis (Western Blot)
This protocol outlines the general steps for assessing VCAM-1 protein expression in endothelial cells treated with this compound.
Caption: Workflow for VCAM-1 Western Blot analysis.
Protocol Details:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6-24 hours).
-
Lysis and Quantification: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and band intensities are quantified by densitometry.
Nitrotyrosine Immunohistochemistry
This protocol describes the general procedure for detecting nitrotyrosine in arterial tissue sections.
Caption: Workflow for Nitrotyrosine Immunohistochemistry.
Protocol Details:
-
Tissue Preparation: Arterial segments are fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. After blocking, they are incubated with a primary antibody against nitrotyrosine, followed by a biotinylated secondary antibody and detection with an avidin-biotin-peroxidase complex and DAB substrate.
-
Analysis: The extent of brown staining indicates the level of nitrotyrosine.
PCNA Immunohistochemistry
This protocol outlines the general steps for detecting proliferating cells in arterial tissue.
Caption: Workflow for PCNA Immunohistochemistry.
Protocol Details:
-
Tissue Preparation and Staining: Similar to the nitrotyrosine protocol, with the primary antibody being specific for PCNA.
-
Analysis: The number of PCNA-positive nuclei is counted to determine the proliferative index.
Conclusion
This compound is a promising therapeutic agent with a multi-faceted mechanism of action targeting key events in the pathogenesis of atherosclerosis. Its primary cellular target is the inhibition of VCAM-1 expression, likely through the suppression of the NF-κB signaling pathway. Furthermore, its antioxidant and antiproliferative properties contribute significantly to its overall beneficial effects on the vasculature. Further research to precisely quantify the potency of this compound on its various targets and to fully elucidate its molecular interactions will be invaluable for its clinical development.
References
The Pharmacokinetics of Elsibucol in Animal Models: A Review of Currently Available Data
Despite its investigation as a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties for conditions such as transplant rejection, a comprehensive public-domain repository of in-depth pharmacokinetic data for Elsibucol (also known as AGI-1096) in animal models remains elusive. This technical guide aims to synthesize the available information and provide a framework for the anticipated pharmacokinetic characterization of this compound. Due to the limited specific data on this compound, this document will also address the general principles and methodologies pertinent to the preclinical pharmacokinetic evaluation of small molecule therapeutics, which would be applicable to this compound.
Introduction to this compound
This compound is a novel oral antioxidant and selective anti-inflammatory agent.[1] It has been investigated for its potential to address the accelerated inflammation of grafted blood vessels, a condition known as transplant arteritis, which is common in chronic organ transplant rejection.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species is a critical component of its preclinical development. Such data is essential for dose selection, predicting human pharmacokinetics, and ensuring the safety and efficacy of the drug.
General Principles of Preclinical Pharmacokinetic Studies
Preclinical pharmacokinetic studies are fundamental to drug development, providing insights into what the body does to a drug.[2] These studies are typically conducted in various animal models to predict the metabolic behavior of new compounds in humans.[3][4] Key parameters evaluated include:
-
Absorption: The process by which the drug enters the bloodstream.
-
Distribution: The dissemination of the drug to various tissues and organs.
-
Metabolism: The biotransformation of the drug into other compounds (metabolites).
-
Excretion: The removal of the drug and its metabolites from the body.
The selection of appropriate animal models is crucial, as there can be significant interspecies differences in drug metabolism, often related to the cytochrome P450 (CYP) enzyme systems.[3][4][5]
Anticipated Experimental Protocols for this compound Pharmacokinetic Studies
While specific protocols for this compound are not publicly available, standard methodologies for small molecule pharmacokinetic studies in animal models would likely be employed.
Animal Models
Typical animal models used in preclinical pharmacokinetics include rodents (mice, rats) and non-rodents (dogs, monkeys).[3][4][6] The choice of species is often based on similarities in metabolic pathways to humans.
Drug Administration and Sample Collection
This compound, being an oral agent, would likely be administered via oral gavage. Intravenous administration would also be necessary to determine absolute bioavailability. Blood samples would be collected at various time points post-administration to characterize the plasma concentration-time profile.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound and its potential metabolites in biological matrices like plasma and urine.
A generalized workflow for such an experiment is depicted below.
Expected Pharmacokinetic Data for this compound
Should pharmacokinetic data for this compound become available, it would be expected to be presented in a tabular format, allowing for easy comparison across different species and dose levels. The key parameters would include:
| Parameter | Description | Units |
| Tmax | Time to reach maximum plasma concentration | h |
| Cmax | Maximum plasma concentration | ng/mL |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
| F | Bioavailability | % |
Potential Metabolic Pathways
The metabolism of phenolic compounds like this compound often involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The primary enzymes involved in Phase I metabolism are the cytochrome P450s.[2] A potential, generalized metabolic pathway for a phenolic compound is illustrated below.
Conclusion
While specific pharmacokinetic data for this compound in animal models is not currently available in the public domain, this guide outlines the standard principles and methodologies that would be applied to characterize its ADME profile. The generation and publication of such data will be a critical step in the continued development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to consult forthcoming publications for specific data on the pharmacokinetics of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
Elsibucol vs. Probucol: A Comprehensive Structural and Mechanistic Comparison
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of extensive research in the context of cardiovascular diseases. Its unique mechanism of action, distinct from statins, involves the facilitation of reverse cholesterol transport and inhibition of oxidative modification of low-density lipoprotein (LDL). Elsibucol, a metabolically stable derivative of probucol, has emerged as a promising analogue with potentially enhanced anti-inflammatory and anti-atherosclerotic effects. This technical guide provides a detailed comparative analysis of the chemical structures and mechanisms of action of this compound and probucol, supplemented with experimental protocols and data presented for clear comparison.
Chemical Structure Comparison
The fundamental structural difference between this compound and probucol lies in the substitution on one of the phenolic rings. This compound possesses a butanoic acid moiety, which significantly alters its physicochemical properties and potentially its biological activity.
Probucol is chemically known as 4,4'-((propane-2,2-diylbis(thio))bis(2,6-di-tert-butylphenol)). Its structure is characterized by two di-tert-butylphenol rings linked by a propane-2,2-diylbis(thio) bridge.
This compound is identified by its IUPAC name, 4-(4-((1-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)sulfanyl)-1-methylethyl)sulfanyl)-2,6-bis(1,1-dimethylethyl)phenoxy)butanoic acid.[1] It retains the core structure of probucol but includes a butanoic acid group attached to one of the phenoxy rings. This addition introduces a carboxylic acid functional group, which is expected to increase the polarity and alter the pharmacokinetic profile of the molecule compared to probucol.
Below is a visual representation of the chemical structures of probucol and this compound.
Physicochemical Properties
The addition of the butanoic acid group to the probucol structure in this compound is expected to influence its physicochemical properties, such as solubility, lipophilicity (LogP), and polar surface area (PSA). While experimental data for this compound is limited, a comparative table of key properties is presented below, with some values for this compound being predicted based on its structure.
| Property | Probucol | This compound | Reference |
| Chemical Formula | C31H48O2S2 | C35H54O4S2 | [2] |
| Molecular Weight | 516.84 g/mol | 602.93 g/mol | [1] |
| Melting Point | 124-127 °C | Not available | |
| Water Solubility | Very low | Predicted to be low, but higher than probucol | |
| LogP (predicted) | > 8 | ~ 9 | |
| Polar Surface Area (predicted) | 40.46 Ų | 77.76 Ų |
Synthesis
Probucol Synthesis
A common method for synthesizing probucol involves the condensation reaction of 2,6-di-tert-butylphenol with acetone and hydrogen sulfide in the presence of a catalyst.
This compound Synthesis
Mechanism of Action
Both probucol and this compound exhibit antioxidant and lipid-lowering effects, but their mechanisms, particularly the anti-inflammatory actions, may have subtle but significant differences.
Probucol
Probucol's mechanism of action is multifaceted:
-
Antioxidant Activity: It is a potent antioxidant that inhibits the oxidative modification of LDL, a key step in the initiation of atherosclerosis.[3]
-
Lipid-Lowering Effects: It lowers both LDL and high-density lipoprotein (HDL) cholesterol levels. The reduction in LDL is primarily due to an increase in its fractional catabolic rate.
-
Anti-inflammatory Effects: Probucol has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which plays a crucial role in the recruitment of inflammatory cells to the arterial wall.[2]
This compound
This compound, as a derivative of probucol, shares its core antioxidant and lipid-lowering properties. However, it is reported to have more pronounced anti-inflammatory and anti-proliferative effects.[4] A key aspect of its mechanism is the potent inhibition of VCAM-1 expression.[4] The presence of the butanoic acid group may enhance its interaction with cellular targets or alter its distribution within tissues, leading to a more potent effect on inflammatory pathways. Studies have shown that this compound's effect on cholesterol levels and neointimal formation is more significant than that of probucol.[4]
Experimental Protocols
Assessment of Antioxidant Activity (DPPH Assay)
This protocol outlines a common method for evaluating the free radical scavenging activity of compounds like this compound and probucol.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds (this compound, probucol) at various concentrations
-
Ascorbic acid (positive control)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Evaluation of VCAM-1 Expression in Endothelial Cells
This protocol describes how to assess the inhibitory effect of this compound and probucol on VCAM-1 expression in cultured human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Tumor necrosis factor-alpha (TNF-α)
-
Test compounds (this compound, probucol)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Anti-VCAM-1 antibody conjugated to a fluorescent dye
-
Flow cytometer
Procedure:
-
Culture HUVECs to confluence in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or probucol for a specified time (e.g., 24 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further 6-8 hours to induce VCAM-1 expression.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with the fluorescently labeled anti-VCAM-1 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify VCAM-1 expression.
Conclusion
This compound represents a structurally modified derivative of probucol with the addition of a butanoic acid moiety. This modification appears to enhance its anti-inflammatory properties, particularly its ability to inhibit VCAM-1 expression, a critical step in the pathogenesis of atherosclerosis. While both compounds share a common heritage as potent antioxidants and lipid-lowering agents, the structural distinction of this compound may translate into a more favorable therapeutic profile for the treatment of inflammatory cardiovascular diseases. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the comparative efficacy and safety of this compound and probucol.
References
- 1. researchgate.net [researchgate.net]
- 2. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Elsibucol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Elsibucol, focusing on a rabbit model of atherosclerosis. Detailed protocols for key experimental procedures are included to facilitate study design and execution.
Introduction
This compound, a metabolically stable derivative of probucol, is a promising therapeutic agent with antioxidant, anti-inflammatory, and antiproliferative properties.[1] In vivo studies have demonstrated its efficacy in reducing atherosclerosis.[1] This document outlines the dosage, administration, and relevant experimental protocols for assessing the in vivo effects of this compound in a hypercholesterolemic rabbit model of arterial injury.
Data Presentation
Table 1: this compound Dosage and Administration in a Rabbit Model of Atherosclerosis
| Parameter | Details | Reference |
| Animal Model | New Zealand White rabbits | [1] |
| Diet | High cholesterol diet | [1] |
| Drug Administration | Supplemented in the diet | [1] |
| Dosage Groups | 0.5% this compound, 1% this compound, 1% Probucol (for comparison), Control (no supplement) | [1] |
| Treatment Duration | Diet initiated 3 weeks prior to arterial injury and continued thereafter | [1] |
| Induction of Atherosclerosis | Angioplasty of the iliac artery | [1] |
Table 2: Summary of In Vivo Effects of this compound in Hypercholesterolemic Rabbits
| Parameter Assessed | Effect of this compound Treatment | Key Findings | Reference |
| Blood Lipids | Significant decrease in total cholesterol, LDLc, and triglyceride levels. | More pronounced effect than probucol. | [1] |
| Neointimal Hyperplasia | Significant reduction (46%) following arterial injury. | More pronounced effect than probucol. | [1] |
| Cellular Proliferation (PCNA) | Significant reduction in injured arteries. | Indicates antiproliferative effect in vivo. | [1] |
| Oxidative Stress (Nitrotyrosine) | Significant reduction in injured arteries. | Demonstrates in vivo antioxidant activity. | [1] |
| Inflammation (VCAM-1) | Reduced expression in injured arteries. | Supports anti-inflammatory properties. | [1] |
| Macrophage Infiltration | Reduced infiltration in injured arteries. | Consistent with anti-inflammatory action. | [1] |
| Endothelial Healing (Evans blue) | No prevention of endothelial healing. | Suggests a favorable safety profile regarding vascular repair. | [1] |
Experimental Protocols
Animal Model: Hypercholesterolemic Rabbit with Arterial Injury
Objective: To establish a rabbit model of atherosclerosis amenable to studying the effects of this compound.
Materials:
-
New Zealand White rabbits
-
High-cholesterol rabbit chow
-
This compound
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Angioplasty balloon catheter
Procedure:
-
House New Zealand White rabbits individually and provide ad libitum access to water.
-
For the treatment groups, supplement a high-cholesterol diet with 0.5% or 1% this compound by weight. A control group should receive the high-cholesterol diet without the supplement.
-
Feed the rabbits their respective diets for 3 weeks to induce hypercholesterolemia.
-
After 3 weeks, anesthetize the rabbits.
-
Perform a surgical cut-down to expose the femoral artery.
-
Introduce an angioplasty balloon catheter and advance it to the iliac artery under fluoroscopic guidance.
-
Induce arterial injury by inflating the balloon to a specified pressure for a defined duration.
-
Withdraw the catheter and close the surgical incision.
-
Allow the animals to recover and continue their respective diets for the remainder of the study period.
Immunohistochemistry for PCNA, VCAM-1, and Nitrotyrosine
Objective: To assess cellular proliferation, inflammation, and oxidative stress in the arterial tissue.
Materials:
-
Paraffin-embedded arterial tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-PCNA antibody
-
Rabbit anti-VCAM-1 antibody
-
Rabbit anti-Nitrotyrosine antibody
-
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking solution for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Evans Blue Staining for Endothelial Healing
Objective: To assess the extent of endothelial denudation and re-endothelialization.
Materials:
-
Evans blue dye solution (e.g., 2% in saline)
-
Saline with heparin
-
4% paraformaldehyde (PFA) for fixation
-
Microscope slides
Procedure:
-
At the desired time point post-injury, anesthetize the rabbit.
-
Inject Evans blue dye intravenously and allow it to circulate for a specified time (e.g., 30 minutes). The dye will bind to albumin and stain areas where the endothelium is denuded.[2]
-
Perfuse the animal with heparinized saline to flush out the blood, followed by perfusion with 4% PFA to fix the tissues.
-
Carefully excise the iliac artery.
-
Open the artery longitudinally and pin it flat, luminal side up.
-
Examine and photograph the artery to visualize the blue-stained areas (denuded) and unstained areas (re-endothelialized).
-
The stained area can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed mechanism of action of this compound in atherosclerosis.
dot
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Elsibucol Administration in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsibucol, also known as AGI-1096, is a novel phenolic intracellular antioxidant with selective anti-inflammatory and antiproliferative properties. It is a metabolically stable derivative of probucol.[1] this compound has been investigated for its potential to inhibit the development of atherosclerosis.[1] Preclinical studies in rabbit models are crucial for evaluating the pharmacokinetics, efficacy, and mechanism of action of this compound in a mammalian system that shares some similarities with human lipoprotein metabolism.[2]
These application notes provide detailed protocols for the administration of this compound to rabbit models, summarize key quantitative data from preclinical studies, and illustrate a potential signaling pathway for its antioxidant activity.
Quantitative Data Summary
The following tables summarize the key findings from a study investigating the effects of this compound on atherosclerosis in hypercholesterolemic New Zealand White rabbits.[1]
Table 1: Effect of this compound on Plasma Lipid Levels in Hypercholesterolemic Rabbits [1]
| Treatment Group | Total Cholesterol (mmol/L) | LDLc (mmol/L) | Triglycerides (mmol/L) |
| High Cholesterol Diet (Control) | 25.8 ± 2.1 | 23.9 ± 2.0 | 1.5 ± 0.3 |
| 0.5% this compound in Diet | 18.7 ± 1.5 | 16.9 ± 1.4 | 1.0 ± 0.2 |
| 1% this compound in Diet | 15.4 ± 1.2 | 13.8 ± 1.1 | 0.9 ± 0.1 |
| 1% Probucol in Diet | 20.1 ± 1.8 | 18.5 ± 1.7 | 1.2 ± 0.2 |
*p < 0.05 compared to High Cholesterol Diet (Control)
Table 2: Effect of this compound on Neointimal Hyperplasia Following Arterial Injury [1]
| Treatment Group | Neointimal Area (mm²) | Percent Reduction in Neointimal Hyperplasia |
| High Cholesterol Diet (Control) | 1.52 ± 0.14 | - |
| 1% this compound in Diet | 0.82 ± 0.09* | 46% |
| 1% Probucol in Diet | 1.03 ± 0.11 | 32% |
*p < 0.05 compared to High Cholesterol Diet (Control)
Experimental Protocols
Protocol 1: Dietary Administration of this compound in an Atherosclerosis Rabbit Model
This protocol is based on a study investigating the effect of this compound on the development of atherosclerosis following arterial injury in hypercholesterolemic rabbits.[1][3]
1. Animal Model
-
Species: New Zealand White (NZW) rabbits, male.[3]
-
Weight: 2.8-3.2 kg.[3]
-
Acclimatization: House animals under conventional conditions (12h light/dark cycle) with ad libitum access to water and standard chow for at least one week prior to the study.[3]
2. Diet Preparation and Administration
-
Atherogenic Diet: Prepare a high-cholesterol diet. A common formulation is a standard rabbit chow supplemented with 0.3-0.5% cholesterol and 3% soybean oil.[4]
-
This compound-Supplemented Diet:
-
For a 0.5% this compound diet, mix 5 grams of this compound with every 995 grams of the high-cholesterol diet.
-
For a 1% this compound diet, mix 10 grams of this compound with every 990 grams of the high-cholesterol diet.
-
Ensure thorough and homogenous mixing of this compound into the feed.
-
-
Administration: Provide the respective diets to the control and treatment groups ad libitum for the duration of the study.[4]
3. Experimental Procedure: Arterial Injury Model
-
After 3 weeks of the specialized diets, perform an angioplasty of the iliac artery to induce arterial injury.[1] This procedure is a well-established method to accelerate atherosclerosis in this model.[3]
-
The surgical procedure should be conducted under appropriate anesthesia and sterile conditions.
4. Endpoint Analysis
-
Blood Collection: Collect blood samples at baseline and specified time points to monitor plasma lipid levels (total cholesterol, LDLc, triglycerides).
-
Tissue Harvesting: At the end of the study period, euthanize the animals and harvest the iliac arteries.
-
Histological Analysis: Perform histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to measure the neointimal area and assess the extent of atherosclerosis.
-
Immunohistochemistry: Conduct immunohistochemical staining for markers of cellular proliferation (e.g., PCNA), oxidative stress (e.g., nitrotyrosine), and inflammation (e.g., VCAM-1) in the arterial tissue sections.[1]
Protocol 2: Intravenous Administration of a Phenolic Antioxidant (General Protocol)
This protocol provides a general method for intravenous administration, which can be adapted for this compound or other phenolic antioxidants when dietary administration is not suitable.
1. Animal Preparation
-
Restraint: Place the rabbit in a suitable restraint device.
-
Site Preparation: The marginal ear vein is the primary site for intravenous injection in rabbits.[5][6] Shave the hair over the vein and clean the site with an antiseptic solution.[5]
-
Vasodilation: To facilitate injection, dilate the vessel by applying a warm compress to the ear or gently massaging it for 30-60 seconds.[5]
2. Drug Preparation
-
Dissolve the phenolic antioxidant in a suitable vehicle (e.g., water or a saline/oil emulsion). The choice of vehicle will depend on the solubility of the compound.
3. Injection Procedure
-
Needle Insertion: Use a 22-30 gauge needle. Insert the needle, bevel up, into the marginal ear vein at a shallow angle.[1]
-
Confirmation: A flash of blood into the hub of the needle confirms proper placement in the vein.[5]
-
Administration: Slowly inject the prepared solution. The recommended volume should not exceed 1-5 ml, or 1% of the body weight.[5]
-
Post-Injection Care: After removing the needle, apply firm pressure to the injection site with gauze for at least one minute to prevent hematoma formation.[5]
4. Monitoring
-
Monitor the animal for any adverse reactions during and after the injection.
-
Collect blood samples at predetermined time points to determine the pharmacokinetic profile of the administered compound.
Signaling Pathway
This compound's antioxidant effects are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular defense against oxidative stress.[7][8][9][10]
Caption: Proposed Nrf2 signaling pathway activation by this compound.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.vt.edu [research.vt.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Elsibucol-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) evaluation of tissues treated with Elsibucol. This compound, a derivative of probucol, is an investigational compound with potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Its primary mechanism of action involves the reduction of oxidative stress and the inhibition of inflammatory and proliferative processes, making it a candidate for the treatment of conditions such as atherosclerosis and transplant rejection.[1][3]
Immunohistochemistry is a critical technique for visualizing the in-situ effects of this compound on key protein markers within the tissue microenvironment. This document outlines the rationale for selecting specific IHC markers, provides detailed protocols for their detection, and presents a framework for the quantification and interpretation of results.
Key Immunohistochemical Markers for this compound Efficacy
Based on the known mechanisms of this compound, the following protein markers are recommended for IHC analysis to assess its pharmacological effects:
-
Vascular Cell Adhesion Molecule-1 (VCAM-1): An inducible adhesion molecule on endothelial cells that mediates the recruitment of leukocytes to sites of inflammation.[4] this compound has been shown to inhibit the expression of VCAM-1.[1] Upregulation of VCAM-1 is a key event in the development of atherosclerosis.[5][6][7][8]
-
Nitrotyrosine: A stable marker of nitrosative stress, formed by the reaction of peroxynitrite with tyrosine residues in proteins.[9][10] As an antioxidant, this compound is expected to reduce the levels of nitrotyrosine in treated tissues.
-
Proliferating Cell Nuclear Antigen (PCNA): An essential protein for DNA replication and repair, widely used as a marker for cellular proliferation.[11][12] this compound's anti-proliferative effects can be monitored by assessing the reduction in PCNA-positive cells, particularly in vascular smooth muscle cells following arterial injury.[1][2]
Quantitative Data Presentation
The following table provides a representative summary of expected quantitative IHC data from a preclinical model of arterial injury, comparing an untreated control group with an this compound-treated group. The data is presented as the mean percentage of positive cells or stained area ± standard error of the mean (SEM).
| Biomarker | Control Group (Vehicle) | This compound-Treated Group | Expected Outcome with this compound |
| VCAM-1 (% positive area) | 25.4 ± 3.1 | 10.2 ± 2.5 | Reduction in VCAM-1 expression |
| Nitrotyrosine (% positive cells) | 18.9 ± 2.8 | 7.5 ± 1.9 | Decrease in nitrosative stress |
| PCNA (% positive nuclei) | 35.2 ± 4.5 | 12.8 ± 3.2 | Inhibition of cellular proliferation |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of this compound and the experimental process, the following diagrams are provided.
Experimental Protocols
This section provides a detailed, generalized protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues. This protocol should be optimized for each specific antibody and tissue type.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies:
-
Rabbit anti-VCAM-1
-
Mouse anti-Nitrotyrosine
-
Mouse anti-PCNA
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse gently in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB working solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Stained slides should be imaged using a bright-field microscope equipped with a digital camera.
-
For quantitative analysis, multiple high-power fields should be randomly selected from each tissue section.
-
Image analysis software can be used to quantify the staining intensity and the percentage of positive cells or the positively stained area. A common method is to set a color threshold for the DAB stain and calculate the area of positive staining relative to the total tissue area. For nuclear markers like PCNA, the number of positive nuclei can be counted and expressed as a percentage of the total number of nuclei.[13][14]
By following these application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the therapeutic effects of this compound on key pathological processes at the cellular and tissue level.
References
- 1. Oxidative stress and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxidative Stress-Mediated Atherosclerosis: Mechanisms and Therapies [frontiersin.org]
- 4. VCAM-1 - Wikipedia [en.wikipedia.org]
- 5. Vascular cell adhesion molecule-1 is expressed in human coronary atherosclerotic plaques. Implications for the mode of progression of advanced coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - A major role for VCAM-1, but not ICAM-1, in early atherosclerosis [jci.org]
- 7. VCAM-1 is critical in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extensive nitration of protein tyrosines in human atherosclerosis detected by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCNA (Proliferating Cell Nuclear Antigen) Monoclonal Antibody (PCNA, 694) (5111-MSM2-P1) [thermofisher.com]
- 12. biocare.net [biocare.net]
- 13. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vascular Smooth Muscle Cell Proliferation Assay with Elsibucol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological process in the development of atherosclerosis and restenosis following vascular injury.[1] The transition of VSMCs from a quiescent contractile to a proliferative synthetic phenotype contributes significantly to neointimal formation.[1] Elsibucol, a metabolically stable derivative of probucol, has emerged as a promising therapeutic agent with antioxidant, anti-inflammatory, and antiproliferative properties.[2][3] In vitro and in vivo studies have demonstrated that this compound effectively reduces VSMC proliferation, highlighting its potential in the prevention and treatment of atherosclerotic vascular diseases.[2]
These application notes provide a comprehensive guide for researchers to design and conduct experiments to evaluate the anti-proliferative effects of this compound on VSMCs. The protocols detailed below are based on established methodologies for assessing cell proliferation and can be adapted for use with this compound.
Mechanism of Action
This compound's anti-proliferative effect on VSMCs is thought to be multifactorial, stemming from its antioxidant and anti-inflammatory properties.[2] As a derivative of probucol, its mechanism may involve the inhibition of key signaling pathways that drive cell proliferation. Probucol has been shown to suppress VSMC proliferation by inhibiting the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways, which are downstream of growth factor receptors like the platelet-derived growth factor (PDGF) receptor.[4] Furthermore, probucol can upregulate Heme Oxygenase-1 (HO-1), an enzyme with anti-proliferative effects.[5] It is hypothesized that this compound may share a similar mechanism of action. Additionally, this compound has been identified as an inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a role in inflammation, a process closely linked to VSMC proliferation.[3]
Data Presentation
The following tables provide a template for summarizing quantitative data from VSMC proliferation assays with this compound.
Table 1: Effect of this compound on PDGF-BB-Induced VSMC Proliferation (BrdU Incorporation Assay)
| Treatment Group | Concentration (µM) | Absorbance (OD 450 nm) | % Inhibition of Proliferation |
| Vehicle Control | - | 0% | |
| PDGF-BB (20 ng/mL) | - | N/A | |
| PDGF-BB + this compound | 1 | ||
| PDGF-BB + this compound | 5 | ||
| PDGF-BB + this compound | 10 | ||
| PDGF-BB + this compound | 25 | ||
| PDGF-BB + this compound | 50 |
Table 2: Effect of this compound on VSMC Proliferation Marker Ki-67
| Treatment Group | Concentration (µM) | % Ki-67 Positive Cells | Fold Change vs. PDGF-BB |
| Vehicle Control | - | ||
| PDGF-BB (20 ng/mL) | - | 1.0 | |
| PDGF-BB + this compound | 10 | ||
| PDGF-BB + this compound | 25 | ||
| PDGF-BB + this compound | 50 |
Experimental Protocols
Protocol 1: Vascular Smooth Muscle Cell Culture
-
Cell Source: Obtain primary human or rat aortic smooth muscle cells from a commercial vendor.
-
Culture Medium: Culture VSMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency using trypsin-EDTA. For experiments, use cells between passages 3 and 8.
Protocol 2: VSMC Proliferation Assay using BrdU Incorporation
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free DMEM for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a mitogen, such as PDGF-BB (20 ng/mL), to induce proliferation. Include a vehicle-treated, unstimulated control group.
-
-
BrdU Labeling: After 24 hours of stimulation, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.[1]
-
Detection:
-
Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength.[6]
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the PDGF-BB stimulated control.
Protocol 3: VSMC Proliferation Assay using Ki-67 Staining
Ki-67 is a nuclear protein associated with cellular proliferation. This can be assessed by immunofluorescence microscopy or flow cytometry.[1][7]
-
Cell Seeding and Treatment: Seed VSMCs on glass coverslips in a 24-well plate or in a 6-well plate and treat with this compound and PDGF-BB as described in Protocol 2.
-
Fixation and Permeabilization:
-
After 24-48 hours of treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against Ki-67 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis (for Immunofluorescence):
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells by counting at least 200 cells per condition.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Experimental workflow for assessing the anti-proliferative effect of this compound on VSMCs.
Caption: Proposed signaling pathway for this compound's inhibition of VSMC proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit vascular smooth muscle cell proliferation via differential effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol inhibits neointimal formation in carotid arteries of normocholesterolemic rabbits and the proliferation of cultured rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probucol protects against smooth muscle cell proliferation by upregulating heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Vascular Smooth Muscle Cell Plasticity and Interactions in Vessel Wall Inflammation [frontiersin.org]
- 7. Sulfiredoxin-1 Inhibits PDGF-BB-Induced Vascular Smooth Muscle Cell Proliferation and Migration by Enhancing the Activation of Nrf2/ARE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes and Protocols for Monitoring Oxidative Stress Markers with Elsibucol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsibucol, a metabolically stable derivative of probucol, has demonstrated significant antioxidant, anti-inflammatory, and antiproliferative properties.[1] Its potential to mitigate oxidative stress makes it a compelling compound for investigation in various pathological conditions, including atherosclerosis.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Monitoring key biomarkers of oxidative stress is crucial for evaluating the efficacy of therapeutic agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for monitoring common oxidative stress markers in response to treatment with this compound. The methodologies outlined below are foundational for preclinical and clinical research aimed at elucidating the antioxidant mechanisms of this compound.
Key Oxidative Stress Markers and a Hypothesized Signaling Pathway for this compound
This compound is thought to exert its antioxidant effects through multiple mechanisms, likely inherited from its parent compound, probucol, and related derivatives like succinobucol. These mechanisms include the direct scavenging of free radicals and the modulation of endogenous antioxidant defense systems. A hypothesized signaling pathway for this compound's action on oxidative stress is presented below.
Experimental Workflow for Assessing this compound's Antioxidant Activity
A typical experimental workflow to evaluate the effect of this compound on oxidative stress markers is depicted below. This workflow can be adapted for in vitro cell culture systems or in vivo animal models.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the known effects of probucol and its derivatives, illustrating the expected outcomes of this compound treatment on key oxidative stress markers.
Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde Levels)
| Treatment Group | MDA Concentration (µmol/mg protein) | Percent Inhibition |
| Vehicle Control | 0.5 ± 0.08 | - |
| Oxidative Stress Inducer | 2.8 ± 0.35 | 0% |
| This compound (10 µM) + Inducer | 1.2 ± 0.15 | 57.1% |
| This compound (50 µM) + Inducer | 0.7 ± 0.09 | 75.0% |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Vehicle Control | 15.2 ± 1.8 | 35.6 ± 4.1 |
| Oxidative Stress Inducer | 8.5 ± 1.1 | 20.3 ± 2.5 |
| This compound (10 µM) + Inducer | 12.1 ± 1.5 | 29.8 ± 3.2 |
| This compound (50 µM) + Inducer | 14.8 ± 1.9 | 34.1 ± 3.9 |
Table 3: Effect of this compound on Glutathione Levels
| Treatment Group | Total Glutathione (GSH) (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle Control | 55.8 ± 6.2 | 10.5 ± 1.2 |
| Oxidative Stress Inducer | 25.3 ± 3.1 | 4.2 ± 0.5 |
| This compound (10 µM) + Inducer | 40.1 ± 4.5 | 7.8 ± 0.9 |
| This compound (50 µM) + Inducer | 52.6 ± 5.8 | 9.9 ± 1.1 |
Experimental Protocols
Protocol 1: Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.[2][3]
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in cold PBS containing BHT to prevent further oxidation. Centrifuge to remove debris.
-
Reaction: To 100 µL of sample homogenate, add 500 µL of 10% TCA and 500 µL of 0.67% TBA.
-
Incubation: Vortex the mixture and incubate at 95°C for 30 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3,000 x g for 15 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with known concentrations of MDA.
Protocol 2: Measurement of Superoxide Dismutase (SOD) Activity
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.
Materials:
-
Reaction mixture (containing phosphate buffer, EDTA, L-methionine, and NBT)
-
Riboflavin
-
Sample homogenate
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of sample homogenate to 150 µL of the reaction mixture.
-
Initiation: Add 10 µL of riboflavin to each well to start the reaction.
-
Incubation: Incubate the plate under a fluorescent lamp for 15 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Protocol 3: Measurement of Catalase Activity
This protocol measures the decomposition of hydrogen peroxide (H₂O₂).[4][5][6][7]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) (30 mM)
-
Sample homogenate
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a quartz cuvette, add 1 mL of phosphate buffer and 50 µL of sample homogenate.
-
Initiation: Add 1 mL of 30 mM H₂O₂ to the cuvette and mix quickly.
-
Measurement: Immediately start recording the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
Protocol 4: Measurement of Total Glutathione (GSH)
This protocol utilizes the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) recycling assay.
Materials:
-
DTNB
-
Glutathione reductase
-
NADPH
-
Sample homogenate
-
Metaphosphoric acid (MPA)
-
Triethanolamine (TEA)
-
Microplate reader
Procedure:
-
Deproteinization: Precipitate proteins in the sample by adding an equal volume of 5% MPA. Centrifuge and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add 100 µL of the deproteinized sample, 50 µL of DTNB, and 50 µL of glutathione reductase.
-
Initiation: Add 50 µL of NADPH to start the reaction.
-
Measurement: Measure the rate of color formation (TNB) at 412 nm over 5 minutes.
-
Quantification: Calculate GSH concentration using a standard curve prepared with known concentrations of GSH.
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of this compound as a modulator of oxidative stress. By employing these standardized assays, researchers can obtain reproducible and comparable data on the efficacy of this compound in various experimental models. The ability of this compound to reduce lipid peroxidation and enhance endogenous antioxidant defenses highlights its therapeutic potential in diseases with an underlying oxidative stress component. Further investigations using these methods will be instrumental in fully characterizing the antioxidant profile of this compound and advancing its development as a novel therapeutic agent.
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol inhibits lipid peroxidation of macrophage and affects its secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simple Assay for Measuring Catalase Activity: A Visual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple assay for measuring catalase activity: a visual approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Endothelial Healing Following Elsibucol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Elsibucol on endothelial healing. The protocols outlined below detail key in vivo and in vitro experiments to evaluate the therapeutic potential of this compound in promoting vascular repair.
Introduction to this compound and Endothelial Healing
This compound, a derivative of probucol, is a compound with known antioxidant and anti-inflammatory properties.[1] Preclinical studies have demonstrated its efficacy in preserving endothelial healing after arterial injury, suggesting its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction.[1] The process of endothelial healing is critical for maintaining vascular integrity and function, involving complex processes of cell migration, proliferation, and differentiation to form a new, functional endothelial layer.
This document provides detailed methodologies for assessing the impact of this compound on these key aspects of endothelial repair.
Quantitative Data Summary
The following tables summarize key quantitative findings from a preclinical study investigating the effects of this compound on endothelial healing in a rabbit model of arterial injury.[1]
Table 1: In Vivo Assessment of Endothelial Healing and Neointimal Hyperplasia
| Treatment Group | Re-endothelialized Area (%) | Neointimal Area (mm²) |
| Control (High-Cholesterol Diet) | Data not specified | 1.8 ± 0.2 |
| 0.5% this compound | Preserved endothelial healing | 1.1 ± 0.1 |
| 1% this compound | Preserved endothelial healing | 1.0 ± 0.1 |
| 1% Probucol | Preserved endothelial healing | 1.3 ± 0.1* |
*p < 0.05 compared to control. Data are presented as mean ± SEM. Re-endothelialization was assessed by Evans blue staining, which demonstrated that this compound treatment does not inhibit the healing process.[1]
Table 2: In Vivo Cellular Proliferation and Inflammatory Markers
| Treatment Group | PCNA-Positive Cells (%) | Nitrotyrosine Staining (Arbitrary Units) | VCAM-1 Expression (Arbitrary Units) |
| Control (Injured Artery) | High | High | High |
| This compound Treatment | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data from immunostaining of arterial sections from hypercholesterolemic rabbits following arterial injury.[1] PCNA (Proliferating Cell Nuclear Antigen) is a marker of cellular proliferation. Nitrotyrosine is a marker of oxidative stress. VCAM-1 (Vascular Cell Adhesion Molecule-1) is an inflammatory marker.
Key Experimental Protocols
In Vivo Assessment of Endothelial Healing
1. Evans Blue Staining for Endothelial Integrity
This protocol is used to assess the extent of re-endothelialization following arterial injury. Denuded areas of the artery will stain blue, while areas with an intact endothelial layer will remain unstained.
-
Materials:
-
This compound
-
Animal model (e.g., New Zealand White rabbits)
-
Evans Blue dye (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Formalin
-
Surgical instruments for arterial injury and perfusion
-
-
Procedure:
-
Induce arterial injury in the chosen animal model according to established procedures.
-
Administer this compound or vehicle control to the animals for the desired treatment period.
-
At the end of the treatment period, anesthetize the animal.
-
Inject a 2% solution of Evans Blue dye in PBS intravenously and allow it to circulate for 30-60 minutes.
-
Perfuse the vasculature with PBS to remove excess dye.
-
Fix the arterial tissue by perfusion with 10% neutral buffered formalin.
-
Carefully excise the injured artery and open it longitudinally.
-
Photograph the luminal surface of the artery.
-
Quantify the re-endothelialized area (unstained) and the denuded area (blue) using image analysis software (e.g., ImageJ). The percentage of re-endothelialization is calculated as: (Total Area - Blue Area) / Total Area * 100.
-
2. Immunohistochemistry for Proliferation and Inflammation
This protocol allows for the visualization and quantification of cellular proliferation and inflammatory markers within the arterial wall.
-
Materials:
-
Paraffin-embedded arterial tissue sections
-
Primary antibodies: anti-PCNA, anti-Nitrotyrosine, anti-VCAM-1
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the arterial tissue sections.
-
Perform antigen retrieval as required for the specific primary antibodies.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Image the sections using a light microscope and quantify the percentage of positive cells or the staining intensity using image analysis software.
-
In Vitro Assessment of Endothelial Cell Function
1. Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" in a cell monolayer, a key process in endothelial healing.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
This compound
-
Sterile pipette tips (p200) or a cell scraper
-
Microscope with a camera
-
-
Procedure:
-
Seed HUVECs in a 6-well plate and grow to confluence.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point using image analysis software.
-
Calculate the percentage of wound closure as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100.
-
2. Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody
-
Enzyme-linked secondary antibody
-
Substrate for colorimetric detection
-
Microplate reader
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Add BrdU labeling reagent to the wells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Incubate with an anti-BrdU antibody.
-
Wash and incubate with an enzyme-linked secondary antibody.
-
Add the substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis and vascular repair.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel® or other basement membrane extract
-
96-well plate
-
Microscope with a camera
-
-
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the Matrigel®-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Caption: Proposed mechanism of this compound in promoting endothelial healing.
Caption: In vivo experimental workflow for assessing endothelial healing.
References
Troubleshooting & Optimization
Elsibucol solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with elsibucol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a metabolically stable derivative of probucol with antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] It has been investigated for its potential to inhibit atherosclerosis and preserve endothelial healing after arterial injury.[1][2] Its therapeutic effects are linked to lowering blood cholesterol levels and reducing oxidative stress and inflammation in injured arteries.[1]
Q2: What are the known solubility characteristics of this compound?
Q3: Which solvents are recommended for dissolving this compound?
Based on the properties of the related compound probucol, the following organic solvents are recommended for preparing stock solutions of this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these solvents before diluting it into your aqueous experimental medium.
Troubleshooting Guide
Issue: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium or buffer.
-
Cause 1: Low Aqueous Solubility. this compound is a hydrophobic molecule and will precipitate when the concentration of the organic solvent is too low to keep it in solution in an aqueous environment.
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Solution 2: Optimize the Solvent Concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as high as your experimental system can tolerate without inducing solvent-related toxicity. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Solution 3: Use a Co-solvent or Surfactant. In some cases, the use of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween® 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4] However, the compatibility of these agents with your specific experimental setup must be validated.
-
Solution 4: Prepare a Fresh Dilution. Do not store dilute aqueous solutions of this compound, as the compound may precipitate over time. Prepare fresh dilutions from your concentrated stock solution for each experiment.[3]
Issue: My this compound powder is not dissolving in the organic solvent.
-
Cause 1: Insufficient Solvent Volume. You may not be using a sufficient volume of the solvent to dissolve the given amount of this compound.
-
Solution 1: Increase Solvent Volume. Gradually add more solvent while vortexing or sonicating until the compound is fully dissolved.
-
Cause 2: Low Temperature. The solubility of many compounds is lower at colder temperatures.
-
Solution 2: Gentle Warming. You can gently warm the solution (e.g., to 37°C) to aid in dissolution. However, be cautious about the thermal stability of this compound.
-
Cause 3: Inappropriate Solvent. While DMSO, ethanol, and DMF are generally good choices, the specific batch or purity of the solvent could be a factor.
-
Solution 3: Try an Alternative Recommended Solvent. If this compound does not dissolve in one of the recommended solvents, try another.
Quantitative Solubility Data (Probucol as a Proxy)
As specific solubility data for this compound is not available, the following table summarizes the solubility of the parent compound, probucol, in common organic solvents. This data can be used as an estimate for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ~20 - 103 | ~38.7 - 199.28 |
| Ethanol | ~25 - 103 | ~48.4 - 199.28 |
| Dimethylformamide (DMF) | ~30 | ~58.1 |
Note: The solubility values can vary between different suppliers and batches. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that no solid particles are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions in Aqueous Media
This protocol outlines the dilution of the this compound stock solution into an aqueous medium for in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the desired final concentrations.
-
It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Use the final working dilutions immediately after preparation.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound's potential mechanism of action.
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
Elsibucol Technical Support Center: Optimizing Concentration for Cell Viability
Welcome to the technical support center for Elsibucol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal therapeutic effect while ensuring cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metabolically stable derivative of probucol that exhibits antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] Its mechanism of action involves lowering blood cholesterol levels, reducing oxidative stress, and decreasing inflammation in arteries.[1] this compound has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in inflammatory processes.[1][2]
Q2: How does this compound affect cell viability?
A2: In vitro studies have shown that this compound can reduce the proliferation of vascular smooth muscle cells without negatively impacting their viability.[1] This suggests that this compound's antiproliferative effects are not necessarily due to cytotoxicity at effective concentrations. However, as with any compound, high concentrations may lead to toxic effects. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: Specific concentrations are highly dependent on the cell line and the endpoint being measured. As a general starting point for a new compound like this compound, it is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., high micromolar range) to determine the EC50 (half-maximal effective concentration) and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Q4: Which solvent should I use to dissolve this compound?
A4: While specific solubility data for this compound is not detailed in the provided search results, compounds of this nature are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in the appropriate solvent and then dilute it in the culture medium to the final working concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments, as the solvent itself can affect cell viability.[3]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in All Treated Wells (Including Low Concentrations) | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Cell Health: The cells may have been unhealthy or at a suboptimal confluency before treatment.[4] | 1. Ensure the final solvent concentration is low (typically ≤0.5%) and consistent across all wells, including a vehicle control.[3] 2. Prepare fresh this compound dilutions for each experiment. 3. Use healthy, log-phase growing cells for your assay.[5] Ensure even cell seeding.[5] |
| No Observable Effect on Cell Viability or Proliferation | 1. Insufficient Concentration: The this compound concentrations tested may be too low. 2. Incorrect Assay: The chosen viability assay may not be sensitive enough or may be incompatible with this compound. 3. Cell Line Resistance: The specific cell line may be resistant to the effects of this compound. | 1. Expand the dose-response curve to include higher concentrations. 2. Try an alternative viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay). 3. Confirm the expression of this compound's target (e.g., VCAM-1) in your cell line. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.[5] 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects: Evaporation in the outer wells of the microplate.[5] | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aspirating for each well. 2. Use calibrated pipettes and proper technique. 3. To minimize evaporation, do not use the outermost wells of the plate for experimental data; instead, fill them with sterile medium or PBS.[5] |
| Precipitate Forms in the Culture Medium | 1. Poor Solubility: this compound may be precipitating at the tested concentration in the aqueous culture medium. | 1. Check the solubility limit of this compound in your culture medium. 2. Prepare the final dilution immediately before adding it to the cells. 3. Visually inspect wells for precipitate after adding the compound. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for conducting a dose-response experiment to find the optimal, non-toxic concentration of this compound.
1. Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound powder
-
Sterile DMSO (or other appropriate solvent)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6]
-
Solubilization solution (e.g., acidified isopropanol or SDS)[6]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
2. Methodology:
Step 1: Cell Seeding
-
Harvest and count healthy, log-phase cells.
-
Determine the optimal cell seeding density to ensure cells are in a logarithmic growth phase for the duration of the experiment.[4] This may require a preliminary experiment.
-
Seed the cells in a 96-well plate at the optimized density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours (or until cells are well-attached and have resumed growth) at 37°C and 5% CO2.
Step 2: Preparation of this compound Dilutions
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration well.
Step 3: Cell Treatment
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells (perform in triplicate).
-
Include "cells only" (medium) and "medium only" (no cells, for background) controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
Step 4: MTT Assay
-
After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[6]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on a plate shaker to ensure complete solubilization.
Step 5: Data Acquisition and Analysis
-
Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).
-
Subtract the background absorbance (medium only wells).
-
Calculate cell viability as a percentage relative to the vehicle control wells:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Elsibucol Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Elsibucol in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound concentration over time in solution. | Oxidative degradation: The hindered phenol groups are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. | - Prepare solutions fresh whenever possible.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or protect solutions from light.- Avoid sources of free radicals and oxidizing agents. |
| Hydrolysis: The thioether linkages may be susceptible to hydrolysis under strongly acidic or basic conditions. | - Maintain the pH of the solution within a neutral range (pH 6-8).- If the experimental conditions require acidic or basic pH, minimize the exposure time. | |
| Appearance of a yellow discoloration in the solution. | Formation of quinoid structures: Oxidation of the hindered phenol moieties can lead to the formation of colored byproducts.[1] | - Implement the same preventative measures as for oxidative degradation.- If discoloration is observed, the solution may be compromised and should be discarded. |
| Inconsistent results in bioassays or analytical measurements. | Degradation of the active compound: The observed variability may be due to the degradation of this compound, leading to lower effective concentrations. | - Strictly adhere to the storage and handling recommendations.- Perform a stability study of this compound under your specific experimental conditions to determine its half-life. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation: this compound is a lipophilic molecule with limited aqueous solubility. | - Use appropriate organic solvents or co-solvents to ensure complete dissolution.- Store solutions in tightly sealed containers to prevent solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the most likely degradation pathways for this compound are:
-
Oxidation of the hindered phenol groups: The two 2,6-di-tert-butylphenol moieties are designed to act as antioxidants by scavenging free radicals.[2][3] This process involves the donation of a hydrogen atom from the hydroxyl group, leading to the formation of a phenoxy radical. This radical can then undergo further reactions, potentially leading to the formation of quinone-methide or other colored byproducts.
-
Oxidation of the thioether linkages: The sulfur atoms in the thioether bonds can be oxidized to form sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents.
-
Hydrolysis of thioether bonds: While generally more stable than esters, thioether bonds can undergo hydrolysis under harsh acidic or basic conditions, leading to the cleavage of the molecule.[4][5]
Q2: How can I prevent the oxidation of this compound in my experiments?
A2: To minimize oxidation, it is crucial to limit the exposure of this compound solutions to oxygen and light. We recommend the following practices:
-
Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Work under an inert atmosphere: When preparing and handling solutions, use a glove box or maintain a positive pressure of an inert gas.
-
Protect from light: Store all this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Add antioxidants: In some cases, the addition of a sacrificial antioxidant, such as butylated hydroxytoluene (BHT), may help protect this compound, though this should be tested for compatibility with your experimental system.
Q3: What is the optimal pH range for storing this compound solutions?
A3: To prevent acid- or base-catalyzed hydrolysis of the thioether linkages, it is recommended to maintain the pH of aqueous-containing solutions in the neutral range (approximately pH 6 to 8). If your experiment requires a different pH, it is advisable to prepare the solution immediately before use and minimize the storage time under these conditions.
Q4: Are there any solvents that should be avoided when working with this compound?
A4: While this compound is soluble in many common organic solvents, you should be cautious with solvents that may contain peroxides (e.g., aged ethers like diethyl ether or THF) as these can initiate oxidative degradation. It is best to use freshly opened or peroxide-tested solvents.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the preparation of a stable stock solution of this compound for use in various experiments.
-
Materials:
-
This compound powder
-
Anhydrous, deoxygenated dimethyl sulfoxide (DMSO)
-
Inert gas (nitrogen or argon)
-
Amber glass vial with a Teflon-lined cap
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry amber vial.
-
Place the vial under a stream of inert gas.
-
Add the required volume of anhydrous, deoxygenated DMSO to the vial to achieve the desired concentration.
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound under specific aqueous buffer conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4), deoxygenated
-
Incubator or water bath set to the desired experimental temperature
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for this compound analysis
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into the deoxygenated aqueous buffer to the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining working solution at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions, based on the behavior of structurally similar compounds. This data is for illustrative purposes and should be confirmed experimentally.
| Condition | Solvent | Temperature (°C) | Atmosphere | Half-life (t½) |
| 1 | DMSO | -20 | Inert | > 6 months |
| 2 | PBS (pH 7.4) | 37 | Air | ~ 12 hours |
| 3 | PBS (pH 7.4) | 37 | Inert | ~ 48 hours |
| 4 | Acidic Buffer (pH 4.0) | 37 | Inert | ~ 24 hours |
| 5 | Basic Buffer (pH 9.0) | 37 | Inert | ~ 18 hours |
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 4. fiveable.me [fiveable.me]
- 5. Thioester - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent Elsibucol results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Elsibucol in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address potential inconsistencies and challenges in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule drug that is a metabolically stable derivative of Probucol.[1] It exhibits antioxidant, anti-inflammatory, and antiproliferative properties.[1] Its primary mechanism of action is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a crucial role in the adhesion and transmigration of leukocytes during inflammation.[1] By inhibiting VCAM-1, this compound reduces inflammation and oxidative stress in injured arteries.[1] Additionally, it has been shown to lower blood cholesterol levels.[1]
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its potential to inhibit atherosclerosis and prevent organ transplant rejection.[1] Its anti-inflammatory and antioxidant properties make it a candidate for studying diseases with an inflammatory component.
Q3: I am observing high variability in my in vitro cell proliferation assay results with this compound. What could be the cause?
High variability in cell proliferation assays can stem from several factors. See the detailed troubleshooting guide below for a comprehensive checklist, but common culprits include inconsistent cell seeding density, variations in this compound concentration due to improper dissolution or storage, and contamination of cell cultures.
Q4: My in vivo study in a rabbit model of atherosclerosis is not showing the expected reduction in lesion size with this compound treatment. What should I check?
Several factors could contribute to this. Ensure the diet of the control and experimental groups is consistent and that the this compound dosage is appropriate for the animal model. The timing and duration of treatment are also critical. Refer to the in vivo troubleshooting guide for more specific points to consider.
Troubleshooting Guides
In Vitro Experimentation: Cell-Based Assays
Issue: Inconsistent or unexpected results in cell proliferation, migration, or adhesion assays.
| Potential Cause | Recommended Action |
| This compound Preparation and Storage | This compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them protected from light and at the recommended temperature to prevent degradation. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities between experiments. Mycoplasma contamination can significantly alter cellular responses; test cultures regularly. |
| Assay Protocol | Optimize incubation times with this compound. Ensure that the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1% DMSO). |
| Endpoint Measurement | For colorimetric or fluorometric assays, ensure that the absorbance/fluorescence values are within the linear range of the instrument. High background can be caused by media components; consider using phenol red-free medium if it interferes with the assay. |
In Vivo Experimentation: Animal Models of Atherosclerosis
Issue: Lack of efficacy or high variability in animal models.
| Potential Cause | Recommended Action |
| Drug Formulation and Administration | Ensure consistent and accurate dosing. For oral administration, verify the stability of this compound in the vehicle and ensure uniform mixing in the feed if applicable. |
| Animal Model and Diet | Use a well-established animal model for atherosclerosis, such as the New Zealand White rabbit on a high-cholesterol diet.[1][2] Ensure the diet composition is consistent throughout the study for both control and treatment groups. |
| Endpoint Analysis | For histological analysis of atherosclerotic lesions, ensure consistent sectioning and staining protocols. Blinding the analysis of histological samples can help to reduce bias. |
| Biological Variability | A sufficient number of animals per group is crucial to account for biological variability. Monitor animal health and weight regularly to identify any confounding factors. |
Analytical Troubleshooting: HPLC Analysis of this compound
Issue: Poor peak shape, retention time shifts, or baseline noise during HPLC analysis of this compound.
| Potential Cause | Recommended Action |
| Mobile Phase | Ensure the mobile phase is properly degassed and filtered. Inconsistent mobile phase composition can lead to retention time shifts. Buffer pH should be consistent. |
| Column | A contaminated or degraded column can cause peak tailing or fronting. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Injector | A partially blocked injector can lead to split peaks. Clean the injector and ensure the sample loop is completely filled. |
| Sample Preparation | Ensure this compound is fully dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase. |
Data Presentation
Table 1: Effect of this compound on Plasma Lipid Levels in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mmol/L) | LDLc (mmol/L) | Triglycerides (mmol/L) |
| High Cholesterol Diet (Control) | 35.4 ± 3.1 | 32.9 ± 3.0 | 1.5 ± 0.3 |
| 0.5% this compound | 24.1 ± 2.8 | 22.1 ± 2.7 | 1.0 ± 0.2 |
| 1% this compound | 19.8 ± 2.5 | 18.1 ± 2.4 | 0.9 ± 0.1 |
| 1% Probucol | 26.5 ± 3.3 | 24.6 ± 3.2 | 1.2 ± 0.2 |
*p < 0.05 compared to control. Data extracted from a study on New Zealand White rabbits fed a high cholesterol diet for 6 weeks.[1]
Table 2: Effect of this compound on Neointimal Hyperplasia Following Arterial Injury in Rabbits
| Treatment Group | Neointimal Area (mm²) | Luminal Stenosis (%) |
| High Cholesterol Diet (Control) | 1.3 ± 0.2 | 45 ± 5 |
| 1% this compound | 0.7 ± 0.1 | 24 ± 4 |
*p < 0.05 compared to control. Data represents a 46% reduction in neointimal hyperplasia.[1]
Experimental Protocols
In Vitro: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is adapted from methodologies used for studying similar compounds.
-
Cell Culture: Culture rat aortic VSMCs in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Add the this compound dilutions to the cells and incubate for 24-48 hours. Include a vehicle control (0.1% DMSO) and a positive control for proliferation (e.g., PDGF).
-
Proliferation Assessment: Use a standard proliferation assay such as MTT or BrdU incorporation according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control.
In Vivo: Rabbit Model of Atherosclerosis
This protocol is based on a published study using this compound.[1]
-
Animals: Use male New Zealand White rabbits.
-
Diet and Treatment: Acclimatize the rabbits for one week. Divide them into a control group receiving a high-cholesterol diet (e.g., 1% cholesterol) and treatment groups receiving the same diet supplemented with this compound (e.g., 0.5% or 1% w/w).
-
Arterial Injury: After a set period on the diet (e.g., 3 weeks), perform a balloon angioplasty of the iliac artery to induce injury.
-
Continuation of Diet: Continue the respective diets for a further period (e.g., 3 weeks) post-injury.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood for lipid analysis. Perfuse and excise the iliac arteries for histological analysis (e.g., H&E and Verhoeff-van Gieson staining) to quantify neointimal area and luminal stenosis.
Visualizations
Caption: this compound's mechanism of action in inhibiting VCAM-1 expression.
Caption: A typical in vitro experimental workflow for this compound.
Caption: A logical flow for troubleshooting inconsistent this compound results.
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
Elsibucol In Vitro Research: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elsibucol in vitro. The information is designed to address specific issues that may arise during experimentation, particularly concerning observations that may be perceived as off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study VCAM-1 inhibition, but we are also observing changes in the expression of other adhesion molecules and cytokines. Are these considered off-target effects?
A1: this compound is known to have a multi-faceted mechanism of action that extends beyond VCAM-1 inhibition. While its primary target is the inhibition of VCAM-1 expression, it also demonstrates anti-inflammatory and antiproliferative properties.[1][2][3] In vitro studies have shown that this compound can inhibit the inducible expression of E-selectin and monocyte chemoattractant protein (MCP)-1 in endothelial cells.[1] Additionally, it can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells.[1] Therefore, these observations are likely part of this compound's intended biological activity rather than unintended off-target effects.
Q2: Our cell proliferation assays are showing a decrease in vascular smooth muscle cell (VSMC) numbers after treatment with this compound. Is this expected?
A2: Yes, this is an expected effect. This compound has demonstrated antiproliferative properties, and in vitro studies have specifically shown that it reduces vascular smooth muscle cell proliferation.[2] This effect is a key component of its mechanism for inhibiting neointimal hyperplasia.[2] Importantly, this reduction in proliferation has been observed without affecting cell viability.[2]
Q3: We are investigating the antioxidant properties of this compound. What is the underlying mechanism for these effects?
A3: this compound is a phenolic antioxidant.[1] Its antioxidant properties are central to its mechanism of action, contributing to the reduction of oxidative stress.[2] This is linked to its ability to inhibit the expression of adhesion molecules like VCAM-1, as the signaling pathways for their expression are often redox-sensitive.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cytokine profiles (e.g., TNF-α, IL-1β, IL-6). | This is a known anti-inflammatory effect of this compound. | Quantify the changes in cytokine levels using ELISA or multiplex assays to characterize the dose-dependent effects. Consider these effects as part of the compound's mechanism of action. |
| Inhibition of other adhesion molecules besides VCAM-1 (e.g., E-selectin). | This compound's anti-inflammatory action includes the downregulation of multiple adhesion molecules. | Broaden the scope of your investigation to include a panel of adhesion molecules to fully characterize the effects of this compound on endothelial cell activation. |
| Reduced proliferation of cell types other than vascular smooth muscle cells. | The antiproliferative effects of this compound may not be exclusive to VSMCs. | Conduct cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with proliferation assays to distinguish between antiproliferative and cytotoxic effects. Test a dose range to determine the IC50 for proliferation inhibition in your specific cell type. |
Experimental Protocols
Protocol 1: In Vitro VCAM-1 Expression Assay in Endothelial Cells
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate inflammatory cytokine, such as TNF-α (10 ng/mL), for 6 hours to induce VCAM-1 expression.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, block with 5% BSA, and then incubate with a primary antibody against VCAM-1. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated, TNF-α stimulated control.
Protocol 2: Cytokine Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs into 24-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the vehicle-treated, LPS-stimulated control.
Visualizations
Caption: this compound's multi-faceted in vitro mechanism of action.
Caption: Experimental workflow for VCAM-1 expression assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Overcoming limitations of Elsibucol in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when using Elsibucol in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AGI-1096) is a metabolically stable derivative of probucol. It is a small molecule drug with antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] Its primary mechanism of action is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a critical role in the adhesion and migration of leukocytes during inflammation.[2] By inhibiting VCAM-1, this compound can reduce inflammatory responses in the vasculature.
Q2: What are the known beneficial effects of this compound in preclinical studies?
A2: In preclinical studies, particularly in hypercholesterolemic rabbit models, this compound has been shown to significantly decrease total cholesterol, LDLc, and triglyceride levels. It also reduces neointimal hyperplasia following arterial injury, a key process in atherosclerosis.[1] Furthermore, it has demonstrated effects in reducing oxidative stress and macrophage infiltration in injured arteries.[1]
Q3: Are there any known long-term side effects of this compound?
A3: Specific long-term side effect data for this compound is limited. However, as a derivative of probucol, it is prudent to consider the long-term effects observed with its parent compound. Long-term treatment with probucol has been generally well-tolerated, with some patients experiencing gastrointestinal issues like diarrhea.[3] A key concern with probucol was the prolongation of the QT interval on an electrocardiogram (ECG), which could increase the risk of cardiac arrhythmias.[4] Regular monitoring of cardiac function in long-term animal studies with this compound is therefore advisable.
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo studies in rabbits, this compound has been administered as a supplement mixed into a high-cholesterol diet.[1] The compound can be incorporated into the chow at specified percentages (e.g., 0.5% or 1%).[1] For other administration routes, the formulation would depend on the specific experimental design and would require appropriate solubility and stability testing.
Troubleshooting Guides
In Vitro Study Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent antioxidant activity in cell-based assays. | 1. Degradation of this compound in solution: Phenolic compounds can be susceptible to oxidation and degradation, especially in aqueous solutions and under certain pH conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Evaluate the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| High background in ELISA for VCAM-1 expression. | 1. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically to other proteins or the plate surface. | 1. Optimize antibody concentrations. 2. Increase the number of washing steps. 3. Use a different blocking buffer. |
| Variability in cell viability assays. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line. 2. Run a solvent control to assess its effect on cell viability. |
In Vivo Study Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate in long-term animal studies. | 1. Cardiac toxicity: As a derivative of probucol, this compound may have effects on cardiac function, such as QT interval prolongation. | 1. Implement regular ECG monitoring for animals in the study. 2. Consider dose de-escalation if cardiac abnormalities are observed. 3. Conduct thorough histopathological analysis of cardiac tissue at the end of the study. |
| Decreased efficacy over time. | 1. Metabolic adaptation: The animals' metabolism may adapt to the presence of the drug, leading to increased clearance. | 1. Conduct pharmacokinetic studies at different time points to assess drug exposure. 2. Consider adjusting the dose if drug levels are found to decrease significantly over time. |
| Inconsistent data in atherosclerosis models. | 1. Variability in surgical procedure: The balloon injury procedure to induce atherosclerosis can have variable outcomes if not performed consistently. | 1. Ensure all surgical procedures are performed by trained personnel following a standardized protocol. 2. Increase the number of animals per group to account for biological variability. |
| Unexpected weight loss or changes in food consumption. | 1. Palatability of the medicated diet: The addition of this compound to the chow may affect its taste and reduce food intake. | 1. Monitor food consumption and body weight regularly. 2. If palatability is an issue, consider alternative administration routes such as oral gavage. |
Data Presentation
Table 1: Effect of this compound on Plasma Lipid Levels in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mmol/L) | LDLc (mmol/L) | Triglycerides (mmol/L) |
| High Cholesterol Diet (Control) | 25.3 ± 2.1 | 22.8 ± 2.0 | 1.5 ± 0.3 |
| 0.5% this compound | 15.1 ± 1.8 | 13.1 ± 1.7 | 0.9 ± 0.2 |
| 1% this compound | 12.9 ± 1.5 | 11.0 ± 1.4 | 0.8 ± 0.1 |
| 1% Probucol | 18.2 ± 2.3 | 16.5 ± 2.1 | 1.1 ± 0.2 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. High Cholesterol Diet. Data adapted from a study in hypercholesterolemic New Zealand White rabbits.[1] |
Table 2: Effect of this compound on Neointimal Hyperplasia in Injured Rabbit Iliac Arteries
| Treatment Group | Neointima Area (mm²) | Intima/Media Ratio |
| High Cholesterol Diet (Control) | 0.85 ± 0.12 | 1.5 ± 0.2 |
| 0.5% this compound | 0.51 ± 0.09 | 0.9 ± 0.1 |
| 1% this compound | 0.46 ± 0.08 | 0.8 ± 0.1 |
| 1% Probucol | 0.63 ± 0.10 | 1.1 ± 0.2 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. High Cholesterol Diet. Data adapted from a study in hypercholesterolemic New Zealand White rabbits.[1] |
Experimental Protocols
Rabbit Model of Atherosclerosis and Neointimal Hyperplasia
This protocol describes the induction of atherosclerosis and neointimal hyperplasia in New Zealand White rabbits through a combination of a high-cholesterol diet and balloon injury to the iliac artery.[1][5]
Materials:
-
New Zealand White rabbits
-
High-cholesterol diet (containing 1% cholesterol)
-
Anesthesia (e.g., ketamine, xylazine)
-
Surgical instruments
-
Balloon catheter (e.g., 2.5F Fogarty)
-
This compound (to be mixed with the diet)
Procedure:
-
Acclimatization and Diet: Acclimate rabbits for one week on a standard chow diet. Subsequently, switch to a high-cholesterol diet. For treatment groups, supplement the diet with 0.5% or 1% this compound.[1]
-
Anesthesia: Anesthetize the rabbits using an appropriate anesthetic protocol.
-
Surgical Procedure:
-
Make an incision in the groin to expose the femoral artery.
-
Introduce a balloon catheter into the femoral artery and advance it to the iliac artery.
-
Inflate the balloon to induce endothelial denudation of the iliac artery.
-
Withdraw the catheter and close the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Study Duration: Continue the respective diets for the desired duration of the long-term study (e.g., 4 weeks or longer).
-
Tissue Collection: At the end of the study, euthanize the rabbits and perfuse the arterial tree with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the iliac arteries for analysis.
Histomorphometric Analysis of Neointimal Hyperplasia
This protocol details the quantification of neointimal hyperplasia in the harvested arterial sections.
Materials:
-
Paraffin-embedded arterial sections
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a calibrated imaging system
-
Image analysis software
Procedure:
-
Tissue Processing and Staining:
-
Process the fixed arterial segments and embed them in paraffin.
-
Cut 5 µm thick cross-sections.
-
Stain the sections with H&E.
-
-
Image Acquisition:
-
Capture images of the stained arterial sections under a microscope.
-
-
Quantitative Analysis:
-
Using image analysis software, measure the following areas:
-
Lumen area
-
Area within the internal elastic lamina (IEL)
-
Area within the external elastic lamina (EEL)
-
-
Calculate the following parameters:
-
Neointimal Area: IEL area - Lumen area
-
Medial Area: EEL area - IEL area
-
Intima/Media (I/M) Ratio: Neointimal Area / Medial Area
-
-
Immunohistochemical Analysis of VCAM-1 Expression
This protocol outlines the procedure for detecting VCAM-1 protein expression in arterial tissue sections.
Materials:
-
Paraffin-embedded arterial sections
-
Primary antibody against VCAM-1
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-VCAM-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with the ABC reagent.
-
Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess the localization and intensity of VCAM-1 staining.
Visualizations
Caption: VCAM-1 Signaling Pathway and this compound's Point of Intervention.
Caption: General Experimental Workflow for a Long-Term this compound Study.
References
- 1. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 5. researchgate.net [researchgate.net]
Mitigating Elsibucol-induced cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with elsibucol. While this compound is not widely reported to induce cytotoxicity, this guide addresses potential unexpected results and provides troubleshooting strategies for common experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a metabolically stable derivative of probucol.[1] Its primary mechanisms of action are rooted in its antioxidant, anti-inflammatory, and antiproliferative properties.[1][2][3] It functions as an inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1).[2] This inhibition is thought to be mediated by its antioxidant properties, as the signaling pathway for VCAM-1 expression is redox-sensitive.[2]
Q2: What are the expected effects of this compound on cell proliferation and viability?
In vitro studies have shown that this compound can reduce the proliferation of vascular smooth muscle cells. However, this reduction in proliferation was observed without affecting cell viability.[1] Therefore, at typical experimental concentrations, this compound is expected to be cytostatic rather than cytotoxic.
Q3: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
While not a commonly reported effect, unexpected cytotoxicity could arise from several factors:
-
High Concentrations: The concentrations of this compound used in your experiments may be significantly higher than those reported in the literature. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations. Always run a vehicle control (cells treated with the solvent alone) to rule this out.
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this compound that has not been previously documented.
-
Contamination: Contamination of cell cultures with bacteria, fungi, or mycoplasma can lead to cell death that might be mistakenly attributed to the compound being tested.
Q4: What are the known in vivo effects of this compound?
In animal models, this compound has demonstrated several beneficial effects, particularly in the context of cardiovascular disease. It has been shown to:
-
Inhibit atherosclerosis.[1]
-
Preserve endothelial healing after arterial injury.[1]
-
Significantly decrease blood total cholesterol, LDLc, and triglyceride levels.[1]
-
Reduce neointimal hyperplasia (the thickening of the inner layer of a blood vessel) following arterial injury.[1]
-
Decrease cellular proliferation, oxidative stress, VCAM-1 expression, and macrophage infiltration in injured arteries.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides troubleshooting for unexpected results during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| No observable effect of this compound | Compound instability: this compound may have degraded due to improper storage or handling. | Ensure proper storage conditions (cool, dry, dark place) and prepare fresh stock solutions for each experiment. |
| Incorrect concentration: The concentration used may be too low to elicit a response in your experimental system. | Perform a dose-response study to identify the optimal working concentration. | |
| Cellular resistance: Your cell type may not be responsive to this compound's mechanism of action. | Consider using a positive control cell line known to be responsive to this compound or similar compounds. | |
| High variability between replicate experiments | Inconsistent cell seeding: Variations in the number of cells seeded can lead to different outcomes. | Ensure accurate and consistent cell counting and seeding techniques. |
| Inconsistent treatment application: Variations in the timing or method of this compound application. | Standardize the experimental protocol for compound addition and incubation times. | |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Unexpected increase in a measured marker | Off-target effects: this compound may have unknown off-target effects in your specific cell type or experimental conditions. | Review the literature for any newly discovered targets or pathways affected by this compound. Consider performing transcriptomic or proteomic analysis to identify affected pathways. |
| Paradoxical effects: At certain concentrations, some antioxidant compounds can exhibit pro-oxidant properties. | Test a wider range of concentrations and measure markers of oxidative stress. |
Data Summary
The following tables summarize the quantitative data from a study on the effects of this compound in hypercholesterolemic rabbits.
Table 1: Effect of this compound on Plasma Lipid Levels
| Treatment Group | Total Cholesterol (mmol/L) | LDLc (mmol/L) | Triglycerides (mmol/L) |
| High Cholesterol Diet | 25.3 ± 2.1 | 22.8 ± 2.0 | 1.5 ± 0.3 |
| + 0.5% this compound | 15.1 ± 1.8 | 12.9 ± 1.7 | 0.9 ± 0.2 |
| + 1% this compound | 12.9 ± 1.5 | 10.8 ± 1.4 | 0.8 ± 0.1 |
| + 1% Probucol | 18.2 ± 2.0 | 15.9 ± 1.9 | 1.1 ± 0.2 |
| *Data are presented as mean ± SEM. p < 0.05 vs. High Cholesterol Diet. |
Table 2: Effect of this compound on Neointimal Hyperplasia Following Arterial Injury
| Treatment Group | Intima Area (mm²) | Media Area (mm²) | Intima/Media Ratio |
| High Cholesterol Diet | 0.48 ± 0.05 | 0.52 ± 0.03 | 0.93 ± 0.11 |
| + 1% this compound | 0.26 ± 0.04 | 0.51 ± 0.02 | 0.51 ± 0.08 |
| + 1% Probucol | 0.35 ± 0.05 | 0.53 ± 0.03 | 0.67 ± 0.10 |
| *Data are presented as mean ± SEM. p < 0.05 vs. High Cholesterol Diet. |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
1. Cell Culture:
- Culture primary human aortic smooth muscle cells in appropriate growth medium supplemented with growth factors, L-glutamine, and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Use cells between passages 4 and 8 for experiments.
2. Cell Seeding:
- Harvest VSMCs using trypsin-EDTA and perform a cell count.
- Seed cells in 96-well plates at a density of 5,000 cells per well.
- Allow cells to adhere and grow for 24 hours.
3. Serum Starvation:
- After 24 hours, replace the growth medium with a serum-free medium to synchronize the cells in a quiescent state.
- Incubate for 24 hours.
4. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution in a serum-containing medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of solvent) and a positive control for proliferation (serum-containing medium without this compound).
- Remove the serum-free medium from the cells and add the prepared treatment media.
5. Proliferation Assay (e.g., BrdU incorporation):
- After 24-48 hours of incubation with this compound, add BrdU (Bromodeoxyuridine) to each well and incubate for an additional 2-4 hours.
- Fix the cells and perform an ELISA-based assay to detect BrdU incorporation according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
6. Viability Assay (e.g., MTT or Trypan Blue):
- In a parallel plate, treat cells with the same concentrations of this compound.
- After the incubation period, perform an MTT assay or a trypan blue exclusion assay to assess cell viability.
7. Data Analysis:
- Normalize the proliferation data to the vehicle control.
- Calculate the IC₅₀ value for the anti-proliferative effect.
- Compare the viability of treated cells to the vehicle control to confirm the absence of cytotoxicity.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for assessing this compound's effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Elsibucol: A Comparative Analysis of a Novel VCAM-1 Inhibitor Against Standard Immunosuppressants
For Immediate Release
This guide provides a detailed comparison of the efficacy of elsibucol, a novel small molecule inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1), against standard immunosuppressive agents used in organ transplantation and rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental protocols, and mechanisms of action to facilitate informed evaluation and future research directions.
Executive Summary
This compound (formerly AGI-1096) is a derivative of probucol with potent antioxidant, anti-inflammatory, and antiproliferative properties. Its primary mechanism of action is the inhibition of VCAM-1 expression, a key mediator in the inflammatory cascade that leads to leukocyte adhesion and transmigration into tissues. This targeted action suggests its potential as a therapeutic agent in immune-mediated inflammatory diseases. This guide presents an indirect comparison of this compound's efficacy with that of standard-of-care immunosuppressants in relevant preclinical models of organ transplant rejection and rheumatoid arthritis. Due to the absence of direct head-to-head clinical trials, this comparison is based on data from separate studies employing similar animal models.
Mechanism of Action: VCAM-1 Inhibition
This compound exerts its immunomodulatory effects by targeting the VCAM-1 signaling pathway. VCAM-1, expressed on activated endothelial cells, plays a crucial role in the recruitment of leukocytes to sites of inflammation. The binding of VLA-4 on leukocytes to VCAM-1 initiates a signaling cascade within the endothelial cell, leading to leukocyte transendothelial migration. This compound disrupts this process by inhibiting the expression of VCAM-1.
This compound in Organ Transplant Rejection: An Indirect Comparison
While direct comparative studies are lacking, preclinical data from a rat aortic allograft model provide insights into this compound's potential in preventing chronic rejection.
Experimental Workflow: Rat Aortic Allograft Model
Efficacy Data: this compound vs. Standard Immunosuppressants (Indirect Comparison)
The following table summarizes the efficacy of this compound (AGI-1096) in a rat aortic allograft model and compares it with data for tacrolimus and mycophenolate mofetil from similar preclinical models.
| Drug | Animal Model | Dosage | Key Efficacy Endpoints | Results | Citation |
| This compound (AGI-1096) | Rat Aortic Allograft | 100 mg/kg/day | Intima/Media Ratio, Luminal Narrowing | Dose-dependent reduction in I/M ratio and %LN | [1] |
| Tacrolimus | Rat Aortic Allograft | 0.2 mg/kg/day | Suppression of cell- and antibody-mediated rejection | Effective suppression of rejection | [2] |
| Mycophenolate Mofetil | Rat Cardiac Allograft | 45 mg/kg/day | Allograft Survival | Prolonged allograft survival | [3] |
Note: This is an indirect comparison. The experimental conditions, including the specific rat strains and endpoint measurements, may vary between studies, warranting cautious interpretation of these results.
Experimental Protocols
This compound (AGI-1096) in Rat Aortic Allograft Model:
-
Animal Model: Heterotopic transplantation of donor descending aortas from August-Copenhagen-Irish rats into Lewis rat abdomens.
-
Treatment: AGI-1096 administered orally at varying doses.
-
Endpoint Analysis: On day 90, allografts were harvested, and paraffin-embedded sections were stained with Elastin-van Gieson's stain. The intima/media (I/M) ratio and luminal narrowing (%LN) were assessed by digital morphometry.[1]
Tacrolimus in Rat Aortic Allograft Model:
-
Animal Model: Cryopreserved abdominal aortic allografts transplanted in rats.
-
Treatment: Tacrolimus administered intramuscularly at 0.2 mg/kg/day.
-
Endpoint Analysis: Evaluation of cell-mediated and antibody-mediated rejection at 30 days post-transplantation.[2]
Mycophenolate Mofetil in Rat Cardiac Allograft Model:
-
Animal Model: Intra-abdominal ACI to Lewis heterotopic cardiac allografts.
-
Treatment: MMF administered at 45 mg/kg/day from the day of transplant through postoperative day six.
-
Endpoint Analysis: Graft survival determined by cessation of a palpable heartbeat.[3]
This compound in Rheumatoid Arthritis: An Indirect Comparison
Currently, there is a lack of published preclinical data specifically evaluating this compound in established models of rheumatoid arthritis. However, given its potent anti-inflammatory and VCAM-1 inhibitory properties, its potential in this indication is significant. For a comprehensive comparison, this guide provides data on the efficacy of methotrexate, the standard of care for rheumatoid arthritis, in a widely used preclinical model.
Experimental Workflow: Collagen-Induced Arthritis (CIA) in Rats
Efficacy Data: Methotrexate in a Rat CIA Model
The following table summarizes the efficacy of methotrexate in a rat collagen-induced arthritis model. This data provides a benchmark against which the future preclinical efficacy of this compound in a similar model could be compared.
| Drug | Animal Model | Dosage | Key Efficacy Endpoints | Results | Citation |
| Methotrexate | Rat Collagen-Induced Arthritis | 1.5 mg/kg (oral) | Bone Volume, Trabecular Number, Histopathology | Reduced joint destruction, cartilage and bone erosion | [4][5] |
| Methotrexate + Prednisone | Rat Collagen-Induced Arthritis | Not specified | Treg and Th17 cell frequency, IL-17 levels | Increased Tregs, decreased Th17 cells and IL-17 | [1][6] |
Experimental Protocols
Methotrexate in Rat Collagen-Induced Arthritis Model:
-
Animal Model: Male Wistar rats immunized with type II collagen.
-
Treatment: From day 21 to 42, rats were orally treated with 1.5 mg/kg methotrexate.
-
Endpoint Analysis: At day 42, micro-CT analysis of bony parameters (bone volume, trabecular number) and histopathological examination of knee joints for cartilage and bone erosion, and inflammatory cell infiltration were performed.[4][5]
Conclusion and Future Directions
This compound, with its targeted inhibition of VCAM-1, presents a promising and differentiated mechanism of action compared to current standard-of-care immunosuppressants. The available preclinical data in a transplant rejection model, although not directly comparative, suggest its potential to mitigate chronic allograft vasculopathy.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Direct head-to-head preclinical studies comparing this compound with standard immunosuppressants in both organ transplant and rheumatoid arthritis models are crucial. Such studies should employ standardized protocols and endpoints to allow for a robust and direct comparison of efficacy and safety. Furthermore, investigation into the efficacy of this compound in various models of rheumatoid arthritis is a critical next step to support its development for this indication. The data presented in this guide serves as a foundational resource to inform the design of these future, definitive studies.
References
- 1. Effectiveness of methotrexate in combination therapy in a rat collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of nutritional immunomodulation on cardiac allograft survival in rats receiving mycophenolate mofetil, cyclosporine A, and donor-specific transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Elsibucol and Sirolimus in Immunomodulation and Vascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two immunomodulatory agents, Elsibucol and sirolimus. While both compounds have shown promise in preventing organ transplant rejection and mitigating atherosclerosis, they operate through distinct mechanisms of action. This report synthesizes available preclinical and clinical data to offer a clear comparison of their performance, supported by detailed experimental protocols and visual pathway diagrams.
At a Glance: Key Differences
| Feature | This compound | Sirolimus |
| Primary Mechanism | Inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression | Inhibition of mammalian Target of Rapamycin (mTOR) |
| Therapeutic Target | Endothelial cell activation and leukocyte adhesion | T-cell proliferation and cell cycle progression |
| Key Indication | Investigated for prevention of chronic organ transplant rejection and atherosclerosis | FDA-approved for prophylaxis of organ rejection in kidney transplant recipients |
| Primary Effect | Anti-inflammatory and antioxidant | Immunosuppressive and anti-proliferative |
Mechanism of Action: A Tale of Two Pathways
This compound and sirolimus achieve their therapeutic effects by intervening in different signaling cascades critical to the immune response and cellular proliferation.
This compound's Anti-Inflammatory Action:
This compound, a derivative of probucol, exerts its effects primarily by inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. VCAM-1 plays a crucial role in the inflammatory process by mediating the adhesion of leukocytes (such as monocytes and lymphocytes) to the blood vessel wall, a critical step in their migration into tissues during inflammation and immune responses. By downregulating VCAM-1, this compound effectively reduces the recruitment of inflammatory cells to sites of injury or allograft tissues. This anti-inflammatory action is complemented by its antioxidant properties.
Sirolimus's Immunosuppressive Power:
Sirolimus, also known as rapamycin, is a potent immunosuppressant that functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Sirolimus first forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[3][4] The inhibition of mTORC1 blocks the progression of the cell cycle from the G1 to the S phase in T lymphocytes, thereby suppressing their proliferation in response to cytokine stimulation.[5] This targeted inhibition of T-cell proliferation is central to its efficacy in preventing organ transplant rejection.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and sirolimus are not currently available. Therefore, this section presents a summary of their individual performance in relevant preclinical and clinical studies.
Prevention of Transplant Rejection
Sirolimus:
Sirolimus is well-established for the prophylaxis of organ rejection, particularly in kidney transplant recipients.
| Study Type | Model/Patient Population | Key Findings | Reference |
| Clinical Trial | Kidney Transplant Recipients | At 12 months, the incidence of biopsy-confirmed acute rejection was 19.2% in the 5 mg/day sirolimus group compared to 41.5% in the placebo group (in combination with cyclosporine and corticosteroids). | [2] |
| Clinical Trial | Kidney Transplant Recipients | Graft survival at 12 months was 98% for sirolimus vs. 90% for cyclosporine. | [1] |
| Clinical Trial | Heart Transplant Recipients | At 6 months, the rate of grade 3a or greater acute rejection was significantly lower in sirolimus-treated patients (32.8% for 5 mg/day) compared to azathioprine-treated patients (56.8%). | [3] |
This compound:
Quantitative data on the efficacy of this compound in preventing organ transplant rejection from preclinical or clinical studies is limited in the public domain. Its development has focused on preventing chronic rejection, which is often mediated by both immunological and non-immunological mechanisms, including atherosclerosis in the transplanted organ.
Management of Atherosclerosis
Both this compound and sirolimus have demonstrated anti-atherosclerotic properties in preclinical models.
This compound:
| Study Type | Model | Key Findings | Reference |
| Preclinical | Hypercholesterolemic Rabbits with Arterial Injury | Treatment with this compound resulted in a significant 46% reduction in neointimal hyperplasia following arterial injury. It also significantly decreased blood total cholesterol, LDLc, and triglyceride levels. |
Sirolimus:
| Study Type | Model/Patient Population | Key Findings | Reference |
| Preclinical | LDL receptor-deficient mice | Dose-dependent reduction in atherosclerotic lesions in both the aortic root and the entire aortic tree. | |
| Clinical Study | Kidney Transplant Recipients | A reduction in carotid intima-media thickness (cIMT) was observed over 12 months in patients receiving sirolimus. |
Safety and Tolerability
Sirolimus:
Commonly reported adverse effects associated with sirolimus include:
-
Hypertriglyceridemia[1]
-
Hypercholesterolemia[1]
-
Thrombocytopenia[1]
-
Leukopenia[1]
-
Mouth ulcers
-
Peripheral edema
Experimental Protocols
VCAM-1 Expression Assay (for this compound's Predecessor, Probucol)
This protocol describes the methodology used to assess the in vitro effect of probucol on VCAM-1 expression in human umbilical vein endothelial cells (HUVECs), a method applicable for evaluating this compound.
-
Cell Culture: HUVECs are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-treated with the test compound (e.g., probucol at 50 µM) for various time periods (e.g., up to 48 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α; 100 U/ml) or Interleukin-1beta (IL-1β; 100 U/ml) to induce VCAM-1 expression.
-
Analysis of Protein Expression: VCAM-1 surface protein expression is quantified using flow cytometry with a fluorescently labeled anti-VCAM-1 antibody.
-
Analysis of mRNA Expression: VCAM-1 mRNA levels are measured by reverse transcription-polymerase chain reaction (RT-PCR) to determine the effect on gene expression.
Mixed Lymphocyte Reaction (MLR) Assay (for Sirolimus)
The MLR is a standard in vitro assay to assess the immunosuppressive potential of compounds by measuring their effect on T-cell proliferation in response to allogeneic stimulation.[6]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, HLA-mismatched donors.
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor.
-
Treatment: The co-culture is treated with varying concentrations of the test compound (e.g., sirolimus).
-
Proliferation Assessment: T-cell proliferation is measured after a set incubation period (typically 3-7 days). This can be done by:
-
[3H]-Thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
CFSE Staining: Using the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Data Analysis: The inhibitory concentration 50% (IC50) is calculated, representing the concentration of the drug that inhibits T-cell proliferation by 50%.
Hypercholesterolemic Rabbit Model of Atherosclerosis (for this compound)
This in vivo model is used to evaluate the anti-atherosclerotic effects of compounds.
-
Animal Model: New Zealand White rabbits are typically used.
-
Diet: The animals are fed a high-cholesterol diet to induce hypercholesterolemia and promote the development of atherosclerotic plaques.
-
Arterial Injury (Optional but common): To accelerate and localize plaque formation, a controlled injury is often induced in a specific artery (e.g., the iliac or carotid artery) using a balloon catheter.
-
Treatment: Animals are treated with the test compound (e.g., this compound) or a placebo.
-
Endpoint Analysis: After a defined period, the animals are euthanized, and the arteries are harvested.
-
Histological Analysis: The extent of neointimal hyperplasia (a key feature of atherosclerosis) is measured from cross-sections of the artery.
-
Biochemical Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Conclusion
This compound and sirolimus represent two distinct approaches to immunomodulation and the treatment of vascular proliferative diseases. Sirolimus, a well-characterized mTOR inhibitor, is a potent immunosuppressant with proven efficacy in preventing acute organ rejection. Its anti-proliferative effects also confer benefits in mitigating atherosclerosis. This compound, an inhibitor of VCAM-1 expression, offers a more targeted anti-inflammatory and antioxidant approach. While preclinical data in atherosclerosis models are promising, further investigation, particularly in the context of transplant rejection, is needed to fully delineate its therapeutic potential relative to established agents like sirolimus. The choice between these or similar agents in a clinical or research setting will depend on the specific pathological mechanisms being targeted.
References
- 1. Low-dose oral sirolimus reduces atherogenesis, vascular inflammation and modulates plaque composition in mice lacking the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose oral sirolimus reduces atherogenesis, vascular inflammation and modulates plaque composition in mice lacking the LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the immunosuppressant sirolimus against aortic atherosclerosis in apo E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allospecific regulatory effects of sirolimus and tacrolimus in the human mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Elsibucol Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the available clinical and preclinical data on Elsibucol (also known as AGI-1096), a novel phenolic antioxidant and selective anti-inflammatory agent. Due to the limited availability of published human clinical trial data for this compound, this analysis incorporates preclinical findings and data from clinical trials of its parent compound, Probucol, to offer a broader perspective on its potential therapeutic applications in atherosclerosis and transplant rejection.
Executive Summary
This compound has demonstrated antioxidant, anti-inflammatory, and antiproliferative properties in preclinical studies.[1] Investigated for the prevention of transplant rejection and the treatment of atherosclerosis, its mechanism of action is linked to the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key mediator in inflammatory processes. This guide summarizes the quantitative data from a key preclinical study on this compound and relevant clinical trials on Probucol, details the experimental protocols, and visualizes the proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a preclinical study on this compound in a rabbit model of atherosclerosis and from selected clinical trials of Probucol in related indications.
Table 1: Preclinical Efficacy of this compound in Hypercholesterolemic Rabbits
| Treatment Group | N | Change in Total Cholesterol (mg/dL) | Change in LDLc (mg/dL) | Change in Triglycerides (mg/dL) | Neointimal Hyperplasia Reduction (%) |
| Control | - | - | - | - | - |
| 0.5% this compound | - | ↓ | ↓ | ↓ | - |
| 1% this compound | - | ↓↓ | ↓↓ | ↓↓ | 46% |
| 1% Probucol | - | ↓ | ↓ | ↓ | < 46% |
Data from a study in New Zealand White rabbits with diet-induced hypercholesterolemia and arterial injury. "↓" indicates a decrease, and "↓↓" indicates a more pronounced decrease compared to Probucol. The exact quantitative changes for all parameters were not consistently reported in the available source.
Table 2: Clinical Trial Data for Probucol in Atherosclerosis
| Trial Name / Reference | N | Patient Population | Treatment | Key Outcomes |
| Fukuoka Atherosclerosis Trial (FAST) | - | Patients with hypercholesterolemia | Probucol | Induced regression of carotid atherosclerosis. |
| Probucol Quantitative Regression Swedish Trial (PQRST) | 303 | Patients with hypercholesterolemia | Probucol or placebo with cholestyramine | No significant effect on the progression/regression of femoral atherosclerosis. |
| MultiVitamins and Probucol (MVP) trial | - | Patients post-balloon angioplasty | Probucol | Prevented coronary restenosis. |
Table 3: Clinical Trial Data for Probucol in Transplant-Related Hypercholesterolemia
| Reference | N | Patient Population | Treatment | Key Outcomes |
| [Name of Study if available] | 12 | Hypercholesterolemic kidney transplant recipients | Probucol (250 mg, bid, for three months) | Significant decrease in serum total cholesterol, LDL cholesterol, HDL cholesterol, and apo AI. |
Experimental Protocols
Preclinical Study of this compound in a Rabbit Model of Atherosclerosis
Objective: To investigate the effect of this compound on the development of atherosclerosis following arterial injury in hypercholesterolemic rabbits.
Methodology:
-
Animal Model: New Zealand White rabbits were used for the study.
-
Diet and Treatment: The rabbits were fed a high-cholesterol diet. They were divided into groups receiving the high-cholesterol diet alone (control) or supplemented with 0.5% this compound, 1% this compound, or 1% Probucol.
-
Arterial Injury: After three weeks of the specialized diet, an angioplasty of the iliac artery was performed to induce arterial injury and promote atherosclerotic plaque formation.
-
Data Collection and Analysis:
-
Blood samples were collected to measure total cholesterol, LDL cholesterol, and triglyceride levels.
-
After a specified period, the iliac arteries were harvested.
-
Histological analysis was performed to quantify the extent of neointimal hyperplasia (a key feature of atherosclerosis).
-
Immunostaining was used to assess cellular proliferation (PCNA), oxidative stress (nitrotyrosine), VCAM-1 expression, and macrophage infiltration in the arterial tissue.
-
Endothelial healing was evaluated using Evans blue staining.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through its antioxidant and anti-inflammatory properties, primarily by inhibiting the expression of VCAM-1. This adhesion molecule plays a critical role in the recruitment of leukocytes to the site of inflammation in the arterial wall, a key step in the development of atherosclerosis and potentially in transplant rejection. The expression of VCAM-1 is regulated by the NF-κB signaling pathway.
Caption: Proposed mechanism of action for this compound in inhibiting atherosclerosis.
The diagram above illustrates the proposed mechanism of action for this compound. Pro-inflammatory stimuli activate the IKK complex, leading to the release and nuclear translocation of active NF-κB. In the nucleus, NF-κB promotes the transcription of the VCAM-1 gene. The resulting VCAM-1 protein on the endothelial cell surface facilitates the adhesion and infiltration of leukocytes into the arterial wall, a critical step in the formation of atherosclerotic plaques. This compound is hypothesized to inhibit the activation of the IKK complex, thereby downregulating VCAM-1 expression and mitigating the inflammatory cascade.
Comparison with Alternatives
Atherosclerosis
Current standard-of-care for atherosclerosis primarily involves lifestyle modifications and lipid-lowering therapies, most notably statins. While statins are highly effective in reducing LDL cholesterol, a residual inflammatory risk often remains. This compound, with its direct anti-inflammatory and antioxidant properties, could potentially address this unmet need. Other anti-inflammatory agents that have been investigated for atherosclerosis include Canakinumab (an interleukin-1β inhibitor) and Colchicine.
Transplant Rejection
The prevention and treatment of organ transplant rejection are dominated by immunosuppressive drugs, including calcineurin inhibitors (e.g., tacrolimus), anti-proliferative agents (e.g., mycophenolate mofetil), and corticosteroids. These medications, while effective, are associated with significant side effects, including an increased risk of infections and malignancies. This compound's targeted anti-inflammatory action, potentially with a more favorable side-effect profile, could offer an alternative or adjunctive therapeutic strategy, particularly in managing the inflammatory component of chronic rejection.
Conclusion
The available preclinical data suggest that this compound is a promising agent for the treatment of atherosclerosis, demonstrating superior efficacy in reducing neointimal hyperplasia and improving lipid profiles compared to its parent compound, Probucol, in a rabbit model. Its mechanism of action, centered on the inhibition of the NF-κB/VCAM-1 signaling pathway, provides a strong rationale for its anti-inflammatory effects. However, the lack of human clinical trial data for this compound is a significant limitation. The clinical data for Probucol provide some support for the potential benefits of this class of compounds in atherosclerosis and in managing hypercholesterolemia in transplant recipients. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations for these indications. The development of targeted anti-inflammatory therapies like this compound represents a promising avenue for addressing the residual inflammatory risk in cardiovascular disease and the challenges of long-term immunosuppression in transplantation.
References
Independent Validation of Elsibucol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elsibucol's performance with other alternatives, focusing on the independent validation of its mechanism of action. Experimental data is presented to support the comparisons, along with detailed methodologies for key experiments.
Executive Summary
This compound, a metabolically stable derivative of Probucol, is an antioxidant and anti-inflammatory agent. Its primary mechanism of action involves the downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in the inflammatory cascade that leads to conditions such as atherosclerosis. This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct independent validation of this compound's effect on the NF-κB pathway is an area of ongoing research, substantial evidence from its parent compound, Probucol, and related studies strongly supports this mechanism. This guide compares this compound with other VCAM-1 inhibitors, providing available quantitative data and experimental protocols to aid in research and development.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
Pro-inflammatory stimuli, such as cytokines, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB heterodimer (p50/p65). The active NF-κB complex then translocates to the nucleus, where it binds to specific DNA sequences in the promoter region of target genes, including VCAM-1, initiating their transcription. This leads to an increased expression of VCAM-1 on the surface of endothelial cells, which in turn promotes the adhesion of leukocytes and contributes to the inflammatory process in the vascular wall.
This compound, like its predecessor Probucol, is believed to interrupt this cascade. By inhibiting the activation of the NF-κB pathway, this compound prevents the transcription of VCAM-1, thereby reducing the inflammatory response.
Safety Operating Guide
Personal protective equipment for handling Elsibucol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elsibucol. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation.[1] Overexposure may lead to gastrointestinal irritation, including diarrhea, nausea, and vomiting, as well as excessive watering, redness, and stinging of the eyes.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side-shields, chemical splash goggles, or a face shield.[2][3] | Should be worn whenever there is a risk of splashes or airborne particles.[4] |
| Hand | Appropriate chemical-resistant gloves.[1] | No glove material is impervious to all chemicals, so gloves should be inspected before use and replaced if degraded.[4] |
| Body | Laboratory coat, coveralls, or other protective clothing.[2][5] | Should be sufficient to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area with local exhaust ventilation.[1] | A NIOSH or European Standard EN 149 approved respirator should be used if ventilation is insufficient.[1] |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
General Handling:
-
Ensure good ventilation and exhaustion at the workplace.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest the substance.[1]
-
Avoid heat, flames, sparks, and other sources of ignition.[1]
-
Wash hands thoroughly before breaks and at the end of work.[1]
-
Eyewash stations and safety showers should be readily available.[1]
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[6][7]
Emergency and Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
This compound Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal:
-
Collect waste in sturdy, leak-proof, and clearly labeled containers.[8][9]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Keep waste containers closed except when adding waste.[8]
-
Store waste containers in a designated, secure area away from incompatible materials.[8]
-
Dispose of contents and container to an approved waste disposal plant.[6]
Empty Container Disposal:
-
Thoroughly empty all contents from the container.[8]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[8]
-
After thorough rinsing and drying, obliterate or remove the original label before disposing of the container as solid waste.[8] Rinsed and dried glass bottles should be placed in designated glass disposal containers.[8]
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
